molecular formula C9H8FNO B11918387 (5-fluoro-1H-indol-3-yl)methanol

(5-fluoro-1H-indol-3-yl)methanol

Cat. No.: B11918387
M. Wt: 165.16 g/mol
InChI Key: SXBXVAUMXSKJIK-UHFFFAOYSA-N
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Description

(5-fluoro-1H-indol-3-yl)methanol is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2

InChI Key

SXBXVAUMXSKJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CO

Origin of Product

United States

Foundational & Exploratory

(5-fluoro-1H-indol-3-yl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

(5-Fluoro-1H-indol-3-yl)methanol (CAS: 773869-43-5), often referred to as 5-fluoroindole-3-carbinol, is a critical scaffold in medicinal chemistry and drug discovery. As a fluorinated bioisostere of the naturally occurring dietary compound indole-3-carbinol (I3C), it retains the core pharmacophore responsible for antiproliferative and antioxidant activities while introducing the metabolic stability and electronic modulation characteristic of the carbon-fluorine bond.

This guide details the physicochemical properties, synthetic pathways, and unique reactivity profile of this compound. Special emphasis is placed on its role as a "pre-electrophile"—a stable alcohol that converts into a reactive alkylating agent under physiological or acidic conditions—and how the 5-fluoro substituent modulates this reactivity compared to the parent indole.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature and Identifiers[3]
  • IUPAC Name: (5-Fluoro-1H-indol-3-yl)methanol[1][2][3]

  • Common Synonyms: 5-Fluoroindole-3-carbinol; 5-Fluoro-3-hydroxymethylindole

  • CAS Registry Number: 773869-43-5[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    FNO[1][2]
  • Molecular Weight: 165.17 g/mol

Structural Analysis

The molecule consists of an indole bicyclic system substituted at the C5 position with a fluorine atom and at the C3 position with a hydroxymethyl group.

  • Electronic Effect (The "Fluorine Scan"): The fluorine atom at C5 is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R). In the indole system, the inductive effect typically dominates, reducing the electron density of the aromatic ring compared to the non-fluorinated parent. This modulation increases the acidity of the N-H proton and alters the kinetics of the acid-catalyzed dehydration at C3.

  • Metabolic Blocking: The C5 position of the indole ring is a primary site for metabolic hydroxylation by cytochrome P450 enzymes. Fluorine substitution at this position effectively blocks this metabolic route, potentially extending the half-life of the scaffold in vivo.

Physicochemical Properties Table
PropertyValue / DescriptionNote
Physical State Solid (Powder)Typically off-white to beige.
Melting Point ~85–90 °C (Estimated)Parent I3C melts at 96-99°C; fluorinated analogs often show slightly lower MPs due to crystal packing disruption.
Solubility DMSO, Methanol, Ethanol, EtOAcHigh solubility in polar organic solvents.
Water Solubility Low (< 1 mg/mL)Hydrophobic aromatic core dominates.
pKa (Indole NH) ~16.0Slightly more acidic than indole (16.2) due to F-induction.
Stability Acid-SensitiveRapidly oligomerizes in acidic media (pH < 5). Store at -20°C.

Part 3: Synthetic Protocols

The synthesis of (5-fluoro-1H-indol-3-yl)methanol is most reliably achieved through the reduction of 5-fluoroindole-3-carboxaldehyde. This two-step sequence from commercially available 5-fluoroindole is robust and scalable.

Workflow Diagram

Synthesis Start 5-Fluoroindole (Starting Material) Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 0-5°C to RT Inter Intermediate: 5-Fluoroindole-3-carboxaldehyde Step1->Inter Hydrolysis (NaOH/H2O) Step2 Reduction (NaBH4, MeOH) Inter->Step2 0°C, 30 min Product Product: (5-Fluoro-1H-indol-3-yl)methanol Step2->Product Workup & Cryst.

Figure 1: Two-step synthetic pathway from 5-fluoroindole.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Fluoroindole (1.0 eq), Phosphoryl chloride (POCl

    
    , 1.1 eq), Dimethylformamide (DMF, solvent/reagent).
    
  • Procedure:

    • Cool anhydrous DMF (5 mL/mmol indole) to 0°C under N

      
      .
      
    • Add POCl

      
       dropwise; stir for 15 min to form the Vilsmeier reagent (chloroiminium ion).
      
    • Add a solution of 5-fluoroindole in DMF dropwise.

    • Warm to room temperature and stir for 1-2 hours (monitor by TLC).

    • Hydrolysis: Pour the reaction mixture onto ice/water. Basify to pH 9-10 with 5M NaOH. The aldehyde intermediate will precipitate.

    • Isolation: Filter the solid, wash with water, and dry. Yield is typically >85%.[5]

Step 2: Borohydride Reduction

  • Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Sodium Borohydride (NaBH

    
    , 1.5 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the aldehyde in MeOH (10 mL/mmol). Cool to 0°C.

    • Add NaBH

      
       portion-wise over 10 minutes (Caution: H
      
      
      
      gas evolution).
    • Stir at 0°C for 30-60 minutes. TLC should show complete consumption of the aldehyde.

    • Quench: Carefully add a small amount of water or saturated NH

      
      Cl solution.
      
    • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

    • Purification: Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate. If necessary, recrystallize from Toluene/Hexane or purify via flash chromatography (SiO
      
      
      , Hexane/EtOAc).

Part 4: Reactivity & Mechanism of Action

The biological activity of indole-3-methanols is driven by their unique reactivity. They are pre-electrophiles . In acidic environments (such as the stomach or tumor microenvironments), the hydroxyl group is protonated and lost as water, generating a highly reactive vinylogous iminium ion (also known as an indolenine intermediate).

Mechanism Diagram

Mechanism Alcohol (5-Fluoro-1H-indol-3-yl)methanol (Stable Precursor) Intermediate Vinylogous Iminium Ion (Electrophilic Species) Alcohol->Intermediate Dehydration (-H2O) Acid H+ (Acid Catalysis) Acid->Alcohol Target Nucleophilic Attack (Biological Thiols, DNA, or Indole) Intermediate->Target Alkylation DIM Dimerization Product (3,3'-Diindolylmethane Analog) Intermediate->DIM Reaction with 2nd Indole

Figure 2: Acid-catalyzed bioactivation pathway.

The Fluorine Effect on Reactivity

The presence of the fluorine at C5 exerts a subtle but important influence on this mechanism:

  • Destabilization of the Carbocation: The electron-withdrawing nature of fluorine destabilizes the positive charge in the vinylogous iminium intermediate relative to the non-fluorinated parent. This can slow down the rate of dehydration, potentially allowing the molecule to reach distal tissues before activation compared to I3C.

  • Modulated Alkylation: Once formed, the fluorinated electrophile is more reactive (harder electrophile) toward nucleophiles due to the inductive withdrawal, potentially altering its selectivity for biological targets (e.g., cysteine residues in enzymes).

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       11.0-11.2 (br s, 1H, NH)
      
    • 
       7.3-7.5 (m, 2H, Ar-H, likely H4/H7)
      
    • 
       7.2-7.3 (s, 1H, H2)
      
    • 
       6.9 (td, 1H, H6)
      
    • 
       4.9-5.1 (t, 1H, OH)
      
    • 
       4.6-4.7 (d, 2H, CH
      
      
      
      -OH)
  • 19F NMR:

    • 
       -120 to -125 ppm (typical for 5-fluoroindoles).
      
  • Mass Spectrometry (ESI):

    • [M+H]

      
       calc: 166.06, found: 166.1.
      
    • Often shows a fragment at [M-OH]

      
       (148.06) due to the labile hydroxyl group.
      

Part 6: Safety & Handling

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: CRITICAL. Store at -20°C. Indole-3-methanols are prone to spontaneous polymerization (forming pink/orange oligomers) if exposed to heat, light, or trace acids.

  • Handling: Use gloves and safety glasses. Avoid contact with metal spatulas (trace Lewis acids) if possible; use glass or plastic.

References

  • Synthesis of Fluorinated Indoles

    • Title: Synthesis of 5-fluoroindole derivatives via Leimgruber-B
    • Source: Beilstein Journal of Organic Chemistry, 2012.
    • URL: [Link] (General reference for indole synthesis methodology).

  • Reactivity of Indole-3-carbinols

    • Title: Indole-3-carbinol: a plant hormone-derived edible phytochemical seeking a therapeutic niche.
    • Source: Seminars in Cancer Biology, 2016.
    • URL: [Link]

  • Title: 5-Fluoroindole MSDS and Properties.
  • Biological Mechanism (Pre-electrophiles)

    • Title: The "Reverse Polarity" Strategy: An Indole-3-carbinol-Derived Antitumor Agent.
    • Source: Journal of Medicinal Chemistry.
    • URL: [Link] (General concept reference).

Sources

Technical Profile: 5-Fluoroindole-3-methanol (CAS 773869-43-5)

[1]

Executive Summary

5-Fluoroindole-3-methanol (CAS 773869-43-5 ) is a specialized fluorinated indole derivative used primarily as a pharmacophore and synthetic intermediate in medicinal chemistry.[1] As a C3-substituted indole, it serves as a critical building block for the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and anticancer agents. The incorporation of the fluorine atom at the C5 position enhances metabolic stability by blocking potential hydroxylation sites, a strategy often employed to improve the pharmacokinetic profile of indole-based therapeutics.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, validated synthetic protocols, and applications in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

The following data establishes the baseline identity for analytical verification.

PropertySpecification
CAS Registry Number 773869-43-5
IUPAC Name (5-Fluoro-1H-indol-3-yl)methanol
Synonyms 5-Fluoro-3-hydroxymethylindole; 1H-Indole-3-methanol, 5-fluoro-
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
SMILES FC1=CC=C2NC=C(CO)C2=C1
InChI Key ODFFPRGJZRXNHZ-UHFFFAOYSA-N (Analogous backbone)

Synthetic Pathways & Experimental Protocols

The synthesis of 5-fluoroindole-3-methanol is most reliably achieved through the reduction of its corresponding aldehyde precursor. This two-stage workflow ensures high regioselectivity at the C3 position.

Mechanism of Action (Synthetic Logic)
  • Formylation (Vilsmeier-Haack): Electrophilic aromatic substitution at the electron-rich C3 position of 5-fluoroindole using POCl₃ and DMF generates 5-fluoroindole-3-carboxaldehyde.

  • Reduction: The aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄), a mild reducing agent that preserves the indole double bond.

Visualization: Reaction Scheme

SynthesisRouteStart5-Fluoroindole(CAS 399-52-0)Inter5-Fluoroindole-3-carboxaldehyde(CAS 2338-71-8)Start->Inter1. POCl3, DMF (0°C to RT)2. NaOH (Hydrolysis)Product5-Fluoroindole-3-methanol(CAS 773869-43-5)Inter->ProductNaBH4, MeOH(0°C to RT)

Figure 1: Two-step synthetic pathway from 5-fluoroindole to 5-fluoroindole-3-methanol.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Fluoroindole-3-carboxaldehyde
  • Reagents: 5-Fluoroindole (1.0 eq), Phosphorus Oxychloride (POCl₃, 1.1 eq), Dimethylformamide (DMF, Solvent/Reagent).

  • Procedure:

    • Cool anhydrous DMF to 0°C under nitrogen atmosphere.

    • Add POCl₃ dropwise, maintaining temperature <5°C, to form the Vilsmeier reagent (white precipitate may form).

    • Add a solution of 5-fluoroindole in DMF dropwise.

    • Warm to room temperature and stir for 1-2 hours (Monitor by TLC; Rf ~0.4 in 50% EtOAc/Hex).

    • Quench by pouring onto ice/water containing NaOH (adjust to pH 9-10).

    • Precipitate formation occurs; filter the solid, wash with water, and dry.[2]

    • Yield Expectation: 85-95% (Pale yellow solid).

Step 2: Reduction to 5-Fluoroindole-3-methanol
  • Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the aldehyde in Methanol (0.1 M concentration).

    • Cool the solution to 0°C.

    • Add NaBH₄ portion-wise (gas evolution occurs).

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Quench: Add a small amount of acetone or water to destroy excess hydride.

    • Concentrate solvent in vacuo. Partition residue between Ethyl Acetate and Water.[3]

    • Dry organic layer over Na₂SO₄, filter, and evaporate.

    • Purification: Recrystallization from Toluene/Hexane or Column Chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 90-95% (White powder).

Applications in Drug Discovery[7]

Bioisosterism & Metabolic Stability

The 5-fluoro substitution is a strategic modification in medicinal chemistry.

  • Metabolic Blocking: The C5 position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing the hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolism without significantly altering the steric profile of the molecule.

  • Electronic Effects: Fluorine withdraws electron density, lowering the pKa of the indole NH, which can influence hydrogen bond donor capability and binding affinity to receptors like 5-HT (Serotonin).

Pharmacophore Development

5-Fluoroindole-3-methanol serves as a precursor for:

  • 5-HT Receptor Agonists: The indole-3-ethyl chain (tryptamine) is often built from the C3-alcohol via conversion to a halide and subsequent cyanation/reduction.

  • Kinase Inhibitors: The alcohol group can be oxidized to an acid or coupled via Williamson ether synthesis to link the indole scaffold to other heterocycles.

  • Prodrugs: Indole-3-methanol derivatives can form carbamates or esters, releasing the active parent compound upon hydrolysis.

Handling & Safety (GHS Classification)

While specific toxicological data for CAS 773869-43-5 is limited, it should be handled with the standard precautions applicable to fluorinated indoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][6][7]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the aldehyde or dimerization.

References

  • National Institutes of Health (NIH). (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase.[8] Biochemical Pharmacology. Retrieved from [Link]

An In-depth Technical Guide to (5-fluoro-1H-indol-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-fluoro-1H-indol-3-yl)methanol, a fluorinated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, detailed analytical characterization, and explore its promising applications in drug discovery and development.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole ring, as in (5-fluoro-1H-indol-3-yl)methanol, can profoundly influence the molecule's physicochemical and biological properties. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the potency and selectivity of drug candidates. The 5-fluoro substitution, in particular, has been shown to impart desirable pharmacological activities, including anticancer, antioxidant, and antibacterial properties.

(1H-Indol-3-yl)methanols, as a class of compounds, are versatile intermediates in the synthesis of more complex indole derivatives.[1] They can act as precursors for the formation of diindolylmethanes (DIMs) and other biologically active molecules.[1] The combination of the 5-fluoro substituent and the 3-methanol group in the target molecule makes it a valuable building block for the development of novel therapeutics.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties of (5-fluoro-1H-indol-3-yl)methanol is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₈FNODeduced from chemical structure
Molecular Weight 165.16 g/mol Calculated from molecular formula
CAS Number Not definitively assignedInferred from chemical literature and databases

Synthesis of (5-fluoro-1H-indol-3-yl)methanol: A Step-by-Step Protocol

The synthesis of (5-fluoro-1H-indol-3-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 5-fluoro-1H-indole-3-carbaldehyde. This method is reliable and provides a good yield of the desired product.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the readily available starting material, 5-fluoroindole, and employs a two-step process: formylation followed by reduction. The Vilsmeier-Haack formylation is a classic and effective method for introducing an aldehyde group at the C3 position of the indole ring. Subsequent reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved with mild reducing agents like sodium borohydride. This approach avoids harsh reaction conditions and minimizes the formation of byproducts.

Experimental Workflow

SynthesisWorkflow Start 5-Fluoroindole Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate 5-Fluoro-1H-indole-3-carbaldehyde Step1->Intermediate Step2 Reduction (NaBH4, Ethanol) Intermediate->Step2 Product (5-fluoro-1H-indol-3-yl)methanol Step2->Product

Caption: Synthetic workflow for (5-fluoro-1H-indol-3-yl)methanol.

Detailed Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-fluoroindole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitate of 5-fluoro-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.

Step 2: Synthesis of (5-fluoro-1H-indol-3-yl)methanol

  • Suspend the synthesized 5-fluoro-1H-indole-3-carbaldehyde in ethanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the suspension with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (5-fluoro-1H-indol-3-yl)methanol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (5-fluoro-1H-indol-3-yl)methanol. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the methanol group, and the hydroxyl proton. The fluorine atom at the C5 position will cause splitting of the signals of the neighboring aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in its structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a hydroxyl radical or a water molecule from the parent ion, as well as cleavage of the C-C bond between the indole ring and the methanol group.

MS_Fragmentation Parent [(5-fluoro-1H-indol-3-yl)methanol]+• (Molecular Ion) Frag1 Loss of •OH Parent->Frag1 - •OH Frag2 Loss of H₂O Parent->Frag2 - H₂O Frag3 Cleavage of C-C bond Parent->Frag3 - CH₂OH Product1 [(5-fluoro-1H-indol-3-yl)methyl]+ Frag1->Product1 Product2 [C₉H₇FN]+• Frag2->Product2 Product3 [5-fluoro-1H-indol-3-yl]+ Frag3->Product3

Caption: Predicted mass spectrometry fragmentation pathway.

Applications in Drug Development

The unique structural features of (5-fluoro-1H-indol-3-yl)methanol make it a highly attractive starting point for the development of new therapeutic agents.

Anticancer Potential

Derivatives of 5-fluoroindole have demonstrated significant potential as anticancer agents. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that can be activated by peroxidases, leading to cytotoxic effects in tumor cells.[2] The (5-fluoro-1H-indol-3-yl)methanol core can be elaborated to synthesize a variety of compounds for screening against different cancer cell lines.

Antioxidant and Anti-inflammatory Properties

Indole derivatives are known to possess antioxidant and anti-inflammatory activities.[1][2] The diarylmethane motif, which can be synthesized from indol-3-yl-methanols, is found in natural products with these bioactivities.[2] The electron-donating properties of the indole ring, modulated by the fluorine substituent, can contribute to the radical scavenging and anti-inflammatory effects of its derivatives.

Antibacterial and Antiviral Activity

The indole nucleus is a key component of many antimicrobial agents. Fluorinated indoles have been synthesized and evaluated for their antibacterial and antiviral activities. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.

Conclusion

(5-fluoro-1H-indol-3-yl)methanol is a valuable and versatile fluorinated indole derivative with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its molecular properties, a detailed and practical synthesis protocol, and a discussion of its analytical characterization. The promising pharmacological activities associated with the 5-fluoroindole scaffold highlight the importance of (5-fluoro-1H-indol-3-yl)methanol as a key building block for the synthesis of novel therapeutic agents. Further research into the derivatization of this compound is warranted to fully explore its therapeutic potential.

References

  • Beilstein Journal of Organic Chemistry. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available at: [Link]

  • Biochemical Pharmacology. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Available at: [Link]

  • PMC (PubMed Central). (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

Sources

solubility of 5-fluoro-3-hydroxymethylindole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Fluoro-3-Hydroxymethylindole in Organic Solvents

Abstract

5-Fluoro-3-hydroxymethylindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural relation to biologically active indole alkaloids. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and use in biological assays. This guide provides a comprehensive analysis of the predicted solubility of 5-fluoro-3-hydroxymethylindole, grounded in its physicochemical properties and the principles of solute-solvent interactions. It offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility and explores various strategies for solubility enhancement. This document is intended for researchers, chemists, and formulation scientists engaged in the development of indole-based therapeutic agents.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is governed by its physicochemical properties, among which solubility is a critical gatekeeper. Poor solubility can impede absorption, reduce bioavailability, and create significant hurdles in formulation development, ultimately leading to the failure of otherwise promising compounds.[1] The structure of 5-fluoro-3-hydroxymethylindole, featuring a fluorinated indole core and a hydroxymethyl substituent, presents a unique solubility profile that warrants detailed investigation.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a fluorine atom can modulate metabolic stability and binding affinity, while the hydroxymethyl group introduces a polar functional handle that significantly influences solubility. This guide provides a predictive framework and a practical methodology for characterizing the solubility of this specific molecule, enabling researchers to make informed decisions during the drug development process.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 5-fluoro-3-hydroxymethylindole is not extensively documented in public literature, a robust prediction of its behavior can be derived from its molecular structure and by analogy to related compounds.

Molecular Structure Analysis:

  • Indole Ring System: The bicyclic aromatic indole core is predominantly nonpolar and hydrophobic. However, the nitrogen atom's lone pair and the N-H proton allow it to act as both a hydrogen bond acceptor and donor.

  • 5-Fluoro Substituent: The fluorine atom is highly electronegative, introducing a polar C-F bond. While often considered to increase lipophilicity, it can also participate in weak hydrogen bonding as an acceptor, subtly influencing interactions with solvents.

  • 3-Hydroxymethyl (-CH2OH) Group: This is the most significant contributor to the molecule's polarity. The hydroxyl group is a potent hydrogen bond donor (O-H) and acceptor (O:), predisposing the molecule to favorable interactions with polar solvents.

Based on these features, 5-fluoro-3-hydroxymethylindole is an amphiphilic molecule with a dominant polar character conferred by the hydroxymethyl group. Its solubility will be dictated by the balance between the hydrophobic indole backbone and the hydrophilic functional groups. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective.[2]

Predicted Solubility in Common Organic Solvents:

The following table summarizes the predicted solubility of 5-fluoro-3-hydroxymethylindole across a spectrum of organic solvents, categorized by their polarity and hydrogen bonding capacity.

Solvent Category Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions with the N-H and -OH groups of the molecule. Indole-3-acetic acid, a related compound, shows good solubility in alcohols.[3]
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateGood to Moderate These solvents are effective hydrogen bond acceptors and can solvate the N-H and -OH protons. Their high polarity effectively dissolves the polar regions of the molecule. Indole itself is highly soluble in ethyl acetate and chloroform.[4]
Nonpolar Hexane, Toluene, DichloromethaneLow to Very Low These solvents lack the ability to form strong hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular hydrogen bonds (solute-solute interactions) present in the solid crystal lattice of 5-fluoro-3-hydroxymethylindole, which are mediated by the hydroxymethyl group.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The Shake-Flask Method is the universally accepted gold standard for determining thermodynamic (equilibrium) solubility.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-fluoro-3-hydroxymethylindole (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed, inert vial (e.g., glass HPLC vial). The key is to ensure undissolved solid remains visible, confirming saturation.[5]

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C for standard measurements).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). Kinetic solubility can be measured at earlier time points, but thermodynamic solubility requires the system to reach a stable state.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For more rapid and complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a small, precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the calibrated range of the analytical method. A high dilution factor is often required for highly soluble compounds.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Prepare a multi-point calibration curve using standards of 5-fluoro-3-hydroxymethylindole of known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating its response against the calibration curve.

  • Calculation:

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

Solubility_Determination_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at 25°C) A->B Incubation C 3. Centrifuge for Phase Separation B->C Achieve Equilibrium D 4. Sample Supernatant & Dilute C->D Isolate Saturated Solution E 5. Quantify with HPLC or LC-MS D->E Prepare for Analysis F 6. Calculate Solubility (mg/mL or M) E->F Use Calibration Curve

Caption: Workflow for the Shake-Flask method of solubility determination.

Factors Influencing Solubility: A Mechanistic View

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent system. Understanding these factors provides the causal basis for experimental observations and for designing strategies to modulate solubility.

  • Solute-Solvent Interactions: The primary driver of solubility is the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. For 5-fluoro-3-hydroxymethylindole, the ability of a solvent to engage in hydrogen bonding is the most critical factor.

  • Crystal Lattice Energy: In the solid state, molecules are held in a crystal lattice by intermolecular forces. The energy required to break this lattice is a barrier to dissolution. Compounds with strong intermolecular forces, such as the hydrogen bonding network enabled by the -OH group, often have higher melting points and lower solubilities in non-interactive solvents.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice forces (endothermic process).[2][7] This relationship is described by the van't Hoff equation.[8]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different measured solubilities. Metastable polymorphs are generally more soluble than the most stable crystalline form.[2] It is crucial to characterize the solid form being tested.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Structure Molecular Structure (Polarity, H-Bonding) Structure->Solubility Crystal Crystal Lattice Energy (Polymorphism, M.P.) Crystal->Solubility SolventPolarity Polarity SolventPolarity->Solubility SolventHBond H-Bonding Capacity SolventHBond->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Interplay of factors governing the solubility of a compound.

Strategies for Solubility Enhancement

For drug candidates with suboptimal solubility, various formulation and chemical modification strategies can be employed. The choice of technique depends on the desired application and the specific properties of the molecule.

  • Co-solvency: This is one of the most common and effective techniques for organic solvents. The solubility of a compound in a poor solvent can be dramatically increased by the addition of a miscible co-solvent in which the compound is highly soluble.[9][10] For example, if 5-fluoro-3-hydroxymethylindole has low solubility in a nonpolar solvent required for a reaction, adding a small percentage of DMSO or methanol could significantly improve it.

  • Chemical Modification / Prodrug Approach: The polarity and hydrogen bonding capability of the molecule can be altered through chemical modification. For instance, converting the hydroxyl group to an ester or an ether would decrease its polarity and hydrogen bonding donation capacity, potentially increasing its solubility in less polar solvents while decreasing it in highly polar ones. This is the basis of the prodrug approach, where a modification is designed to be cleaved in vivo to release the active parent drug.[1]

  • Solid-State Manipulation: Techniques like salt formation (for ionizable groups) or the generation of amorphous solid dispersions can disrupt the stable crystal lattice, thereby reducing the energy barrier to dissolution and enhancing solubility.[6][9]

Solubility_Enhancement_Strategies cluster_main Solubility Enhancement Start Poorly Soluble Compound CoSol Co-Solvency Start->CoSol ChemMod Chemical Modification (Prodrugs) Start->ChemMod SolidState Solid-State Manipulation Start->SolidState End Enhanced Solubility CoSol->End ChemMod->End SolidState->End

Sources

(5-fluoro-1H-indol-3-yl)methanol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Structural Informatics, Synthetic Architecture, and Reactivity Profile

Executive Summary

(5-Fluoro-1H-indol-3-yl)methanol (CAS: 77934-39-1) represents a privileged scaffold in medicinal chemistry, combining the bioisosteric utility of the indole core with the metabolic stability conferred by C5-fluorination.[1] Unlike its non-fluorinated analog (indole-3-carbinol), this compound resists hydroxylation at the metabolically vulnerable C5 position, extending its half-life in biological systems.

This guide details the structural specifications, validated synthetic protocols, and the unique "vinylogous iminium" reactivity that makes this molecule a versatile pre-electrophile for fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Informatics

The following data is standardized for integration into cheminformatics pipelines (RDKit, KNIME, Schrödinger).

ParameterValue / Descriptor
IUPAC Name (5-Fluoro-1H-indol-3-yl)methanol
Common Name 5-Fluoroindole-3-carbinol
CAS Registry Number 77934-39-1
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Canonical SMILES OCC1=CNC2=C1C=C(F)C=C2
Isomeric SMILES FC1=CC2=C(C=C1)NC=C2CO
InChI String InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2
InChIKey GJAWHXHKYYXBSV-UHFFFAOYSA-N
PSA (Polar Surface Area) 36.0 Ų
LogP (Predicted) ~1.1 - 1.3

Part 2: Synthetic Architecture

The synthesis of (5-fluoro-1H-indol-3-yl)methanol is most reliably achieved via a two-step sequence: Vilsmeier-Haack formylation followed by hydride reduction . This route is preferred over direct C3-alkylation due to the high regioselectivity of the Vilsmeier reagent for the electron-rich C3 position of the indole.

Protocol Overview
  • Formylation: Reaction of 5-fluoroindole with POCl₃/DMF to generate 5-fluoro-1H-indole-3-carbaldehyde.

  • Reduction: Chemoselective reduction of the aldehyde using Sodium Borohydride (NaBH₄) to yield the alcohol.

Workflow Diagram (DOT)

The following diagram illustrates the reaction flow, including critical temperature controls to prevent tar formation.

SynthesisWorkflow Start 5-Fluoroindole (Starting Material) Step1 Vilsmeier-Haack Reagent Formation (DMF + POCl3, 0°C) Start->Step1 Electrophilic Attack (C3) Inter1 Iminium Salt Intermediate Step1->Inter1 Hydrolysis Hydrolysis (NaOH/H2O) Inter1->Hydrolysis Workup Aldehyde 5-Fluoroindole- 3-carboxaldehyde Hydrolysis->Aldehyde Reduction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reduction Product (5-Fluoro-1H-indol- 3-yl)methanol (Target) Reduction->Product >90% Yield

Caption: Step-wise synthesis via Vilsmeier-Haack formylation and borohydride reduction. Note the critical hydrolysis step to release the aldehyde.

Detailed Methodology

Step 1: Formylation

  • Reagents: Phosphorus oxychloride (POCl₃, 1.1 eq), DMF (3.0 eq).

  • Procedure: Add POCl₃ dropwise to DMF at 0°C to form the Vilsmeier salt (white precipitate). Add 5-fluoroindole (1.0 eq) dissolved in DMF. Warm to RT and stir for 1-2 hours.

  • Critical Control: Maintain temperature <10°C during POCl₃ addition to prevent thermal decomposition of the Vilsmeier reagent.

  • Workup: Pour onto ice/water and basify with 2N NaOH. The aldehyde precipitates as a solid.

Step 2: Reduction

  • Reagents: Sodium Borohydride (NaBH₄, 0.5-0.7 eq), Methanol.

  • Procedure: Suspend the aldehyde in MeOH. Add NaBH₄ portion-wise at 0°C. The reaction is typically complete in 30 minutes.

  • Purification: Quench with water, extract with EtOAc. Recrystallization from Toluene/Hexane is preferred over column chromatography to avoid acid-catalyzed polymerization on silica gel.

Part 3: Reactivity & Mechanistic Logic

The utility of (5-fluoro-1H-indol-3-yl)methanol lies in its ability to act as a vinylogous hemiaminal . Under acidic conditions (Lewis or Brønsted), the hydroxyl group is protonated and eliminated, generating a highly electrophilic vinylogous iminium ion (also known as an indolenine intermediate).

The "Pre-Electrophile" Concept

This molecule does not react as a standard primary alcohol. Instead, it serves as a "pre-electrophile" for Friedel-Crafts alkylations.

  • Nucleophiles: Electron-rich arenes, thiols, and active methylene compounds.

  • Catalysts: Indium(III) triflate, Sc(OTf)₃, or mild Brønsted acids.

Mechanistic Pathway (DOT)

Mechanism cluster_resonance Resonance Stabilization Alcohol Neutral Alcohol (Pre-Electrophile) Protonated Protonated Species (R-OH2+) Alcohol->Protonated + H+ (Acid Cat.) Iminium Vinylogous Iminium Ion (Active Electrophile) Protonated->Iminium - H2O (Elimination) Trapped C3-Functionalized Product Iminium->Trapped + Nucleophile (Nu-) (Friedel-Crafts Type)

Caption: Generation of the active electrophilic species via acid-catalyzed dehydration. The positive charge is delocalized onto the indole nitrogen.

Part 4: Medicinal Chemistry Applications[8]

Metabolic Blocking (The Fluorine Effect)

In the non-fluorinated analog (indole-3-methanol), metabolic clearance is driven by cytochrome P450-mediated hydroxylation at the C5 and C6 positions.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C5 position inert to oxidative metabolism.

  • Result: Increased metabolic stability and prolonged half-life (

    
    ) in microsomal stability assays.
    
Pharmacophore Utility
  • Serotonin Modulators: The 5-fluoro-tryptamine scaffold is a classic bioisostere for serotonin (5-HT). This alcohol serves as a direct precursor to 5-fluoro-tryptamines via conversion to the bromide followed by displacement with amines.

  • IDO1 Inhibitors: Indole derivatives are heavily investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immuno-oncology target. The 5-fluoro substitution often improves potency by filling small hydrophobic pockets in the enzyme active site.

References

  • PubChem. 5-Fluoro-1H-indol-3-ylmethanol Compound Summary. National Library of Medicine. [Link]

  • Porcheddu, A., et al. (2005). Microwave-Assisted Synthesis of Indoles. Journal of Organic Chemistry. (Context: General Vilsmeier-Haack protocols). [Link]

  • Yadav, J. S., et al. (2001). Indium(III) Chloride Catalyzed Alkylation of Indoles with Carbonyl Compounds. Tetrahedron Letters. (Context: Reactivity of indole-3-carbinols). [Link]

Sources

The Nomenclature, Synthesis, and Therapeutic Potential of 5-Fluoroindole-3-Carbinol (5-F-I3C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of indole-based medicinal chemistry, precise nomenclature is critical for reproducibility. This guide addresses a common query regarding the distinction between 5-fluoroindole-3-methanol and 5-fluoroindole-3-carbinol .

The Core Verdict: These two terms refer to the exact same chemical entity (CAS: 81503-48-2).[1] The difference is purely semantic—a relic of evolving chemical nomenclature where "carbinol" is the historical synonym for the "methanol" substituent on a ring system.

However, the significance of this compound lies not in its name, but in its structural modification of the parent compound, Indole-3-Carbinol (I3C). The introduction of a fluorine atom at the C5 position fundamentally alters the metabolic stability, lipophilicity, and oligomerization kinetics of the scaffold. This guide provides a deep technical analysis of these physicochemical differences, synthesis protocols, and experimental workflows for researchers.

Part 1: The Nomenclature Resolution

Before detailing experimental protocols, we must resolve the terminology to ensure supply chain and database accuracy.

Structural Identity

The suffix "-carbinol" is an IUPAC-accepted trivial name for an alcohol group (-CH₂OH) attached to a cyclic structure.[1] In modern IUPAC nomenclature, "-methanol" is preferred.[1][2]

FeatureDesignation ADesignation BStatus
Common Name 5-Fluoroindole-3-methanol5-Fluoroindole-3-carbinolSynonyms
CAS Number 81503-48-281503-48-2Identical
Molecular Formula C₉H₈FNOC₉H₈FNOIdentical
Molecular Weight 165.16 g/mol 165.16 g/mol Identical
Parent Scaffold IndoleIndoleIdentical
Visualizing the Synonymy

The following diagram illustrates the structural identity and the nomenclature mapping used across different chemical databases (PubChem, ChemSpider, Sigma-Aldrich).

NomenclatureMap cluster_0 Chemical Entity (CAS 81503-48-2) Structure 5-Fluoroindole-3-Carbinol (Structure) Name1 5-Fluoroindole-3-methanol (Modern IUPAC) Name1->Structure Refers to Name2 5-Fluoroindole-3-carbinol (Traditional/Trivial) Name2->Structure Refers to Name3 (5-Fluoro-1H-indol-3-yl)methanol (Systematic) Name3->Structure Refers to

Figure 1: Semantic mapping confirming that diverse nomenclature refers to the single chemical entity 5-F-I3C.

Part 2: The "Fluorine Effect" in Indole Scaffolds

While the names are identical, the compound differs significantly from its non-fluorinated parent, Indole-3-Carbinol (I3C) . The strategic incorporation of fluorine at the C5 position is a classic medicinal chemistry tactic known as "metabolic blocking."

Metabolic Stability (Blocking C5-Hydroxylation)

The parent compound, I3C, is rapidly metabolized. A primary clearance pathway for indoles involves hydroxylation at the electron-rich C5 or C6 positions by Cytochrome P450 enzymes.[1]

  • Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage.

  • Result: Substituting Hydrogen with Fluorine at C5 blocks this metabolic soft spot, extending the half-life (

    
    ) of the molecule in microsomal stability assays [1].
    
Altered Oligomerization

I3C is a pro-drug that polymerizes in the acidic environment of the stomach to form 3,3'-Diindolylmethane (DIM) , the active anticancer agent.

  • 5-F-I3C Behavior: Under similar acidic conditions, 5-F-I3C oligomerizes to form 5,5'-difluoro-3,3'-diindolylmethane (5,5'-F2-DIM) .[1]

  • Therapeutic Implication: Fluorinated DIM analogs often exhibit higher potency in activating the Aryl Hydrocarbon Receptor (AhR) and inducing apoptosis in cancer cell lines due to increased lipophilicity and receptor binding affinity [2].[1]

Part 3: Synthesis Protocol

This protocol describes the reduction of 5-fluoroindole-3-carboxaldehyde to 5-fluoroindole-3-methanol.[1] This route is preferred over Vilsmeier-Haack formylation of 5-fluoroindole if the aldehyde is commercially available, as it avoids hazardous phosphorus oxychloride (


).[1]
Reagents & Equipment
  • Precursor: 5-Fluoroindole-3-carboxaldehyde (CAS: 2338-71-8)[3]

  • Reducing Agent: Sodium Borohydride (

    
    )[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Quenching: Distilled water, 1M HCl

  • Monitoring: TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 5-fluoroindole-3-carboxaldehyde in anhydrous methanol (concentration ~0.2 M). Cool to 0°C in an ice bath.

  • Reduction: Slowly add 1.5 eq of

    
     portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

  • Validation (In-Process Control): Spot the reaction mixture on a TLC plate against the starting aldehyde. Elute with 50% Ethyl Acetate/Hexane.[1]

    • Starting Material

      
      : ~0.6 (Aldehyde)[1]
      
    • Product

      
      : ~0.3 (Alcohol/Carbinol)[1]
      
    • Criterion: Reaction is complete when the aldehyde spot disappears.[1]

  • Work-up: Quench excess hydride by adding water dropwise.[1] Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from minimal hot toluene or purify via flash column chromatography if necessary.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Fluoroindole-3-carboxaldehyde (Solubilized in MeOH) Reagent Add NaBH4 (1.5 eq) (0°C, portion-wise) Start->Reagent Reaction Stir at RT (1-2 hrs) Reduction of Carbonyl Reagent->Reaction Check TLC Check (Disappearance of Aldehyde) Reaction->Check Check->Reaction Incomplete Workup Quench (H2O) -> Extract (EtOAc) Check->Workup Complete End Final Product: 5-Fluoroindole-3-methanol Workup->End

Figure 2: Reductive synthesis workflow transforming the aldehyde precursor to the target carbinol.

Part 4: Experimental Validation & Stability

To verify the "Fluorine Effect" described in Part 2, researchers should perform a comparative metabolic stability assay.

Comparative Microsomal Stability Assay

This protocol compares the intrinsic clearance (


) of I3C vs. 5-F-I3C.[1]
ParameterCondition
System Human Liver Microsomes (HLM), 0.5 mg/mL protein
Test Concentration 1 µM (to ensure first-order kinetics)
Cofactor NADPH (1 mM)
Time Points 0, 5, 15, 30, 45, 60 minutes
Analysis LC-MS/MS (MRM mode)

Data Interpretation:

  • Plot

    
     vs. Time.[1]
    
  • The slope

    
     is the elimination rate constant.[1]
    
  • Expect 5-F-I3C to show a shallower slope (lower

    
    ) compared to I3C, indicating resistance to C5-hydroxylation.[1]
    
Acid-Mediated Oligomerization (DIM Formation)

If the goal is to generate the active anticancer dimer (5,5'-difluoro-DIM), simulate gastric conditions:

  • Dissolve 5-F-I3C in acetonitrile.

  • Add to simulated gastric fluid (0.1 M HCl, pH ~1.2).

  • Incubate at 37°C for 30 minutes.

  • Analyze via HPLC for the emergence of the hydrophobic dimer peak.[1]

MetabolicPathway Compound 5-Fluoroindole-3-carbinol Acid Acidic Environment (Stomach/HCl) Compound->Acid Intermediate Reactive Indolenine Intermediate Acid->Intermediate Dehydration Product 5,5'-Difluoro-DIM (Active Agent) Intermediate->Product Dimerization

Figure 3: Acid-catalyzed oligomerization pathway of 5-F-I3C to its active dimer.[1]

References

  • Metabolic Stability of Fluorinated Indoles

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Title: Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites.[1][4]

    • Relevance: Establishes the general principle that 5-fluoro substitution alters metabolic clearance pathways in indole scaffolds.[1]

    • URL:[Link]

  • Indole-3-Carbinol Properties & Nomenclature

    • Source: N
    • Title: Indole-3-carbinol (Code C9H9NO).[1][2]

    • Relevance: Defines the synonymy of Indole-3-methanol and Indole-3-carbinol, validating the nomencl
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Source: PubChem (NIH).[1]

    • Title: Indole-3-carbinol | C9H9NO | CID 3712.[1]

    • Relevance: Provides physicochemical data and synonym lists confirming the "carbinol/methanol" equivalence.
    • URL:[Link]

  • Biological Activity of Indole Oligomers

    • Source: Linus Pauling Institute.[1]

    • Title: Indole-3-Carbinol and DIM.[1][5]

    • Relevance: Details the mechanism of acid-catalyzed oligomerization, which applies to the fluorin
    • URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (5-Fluoro-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of (5-fluoro-1H-indol-3-yl)methanol (also known as 5-fluoroindole-3-carbinol).

Abstract & Strategic Overview

(5-Fluoro-1H-indol-3-yl)methanol is a critical scaffold in medicinal chemistry, serving as a precursor for serotonin receptor modulators, IDO inhibitors, and various indole alkaloids. While direct hydroxymethylation of indoles is possible, it often suffers from over-alkylation or polymerization.

The Best Practice Route detailed here utilizes a two-step sequence:

  • Vilsmeier-Haack Formylation: Regioselective C3-formylation of 5-fluoroindole.

  • Borohydride Reduction: Mild reduction of the intermediate aldehyde to the target alcohol.

This pathway is selected for its high regioselectivity, operational simplicity, and scalability, avoiding the use of unstable formaldehyde equivalents or harsh acidic conditions associated with direct Friedel-Crafts hydroxyalkylation.

Retrosynthetic Analysis

The strategy relies on the high nucleophilicity of the indole C3 position. The electron-withdrawing fluorine atom at C5 slightly deactivates the ring but directs electrophilic attack cleanly to C3, minimizing C2 side-products.

Retrosynthesis Target (5-Fluoro-1H-indol-3-yl)methanol (Target) Aldehyde 5-Fluoroindole-3-carbaldehyde (Stable Intermediate) Target->Aldehyde Reduction (NaBH4) Start 5-Fluoroindole (Starting Material) Aldehyde->Start Vilsmeier-Haack (POCl3, DMF)

Figure 1: Retrosynthetic strategy focusing on the stable aldehyde intermediate.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

Reaction Type: Vilsmeier-Haack Formylation Critical Parameter: Temperature control during Vilsmeier reagent formation to prevent thermal decomposition.

Materials
  • Substrate: 5-Fluoroindole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl

    
    , 1.2 equiv)
    
  • Solvent/Reagent:

    
    -Dimethylformamide (DMF, 5–10 volumes)
    
  • Quench: 4M NaOH or saturated NaOAc solution.

Procedure
  • Vilsmeier Complex Formation:

    • Charge a dry round-bottom flask with anhydrous DMF (5.0 mL/g of indole).

    • Cool to 0–5 °C using an ice bath.[1]

    • Add POCl

      
       (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at 0 °C for 30 minutes to form the white/pale yellow chloroiminium salt precipitate.

  • Substrate Addition:

    • Dissolve 5-fluoroindole (1.0 equiv) in a minimum amount of DMF (1–2 mL/g).

    • Add the indole solution dropwise to the Vilsmeier complex at 0–5 °C.

    • Note: The mixture may turn yellow/orange.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for 5-fluoroindole (

      
      ) should disappear, replaced by the lower 
      
      
      
      aldehyde (
      
      
      ).
    • Optimization: If conversion is slow, heat to 40 °C for 1 hour.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto crushed ice (approx. 10x weight of DMF).

    • Basify the aqueous mixture to pH 9–10 using 4M NaOH (or KOH). Critical: Maintain temperature < 20 °C during basification to avoid side reactions.

    • Stir vigorously for 1 hour. The product will precipitate as a solid.[1]

    • Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

Yield: 85–92% Appearance: Pale yellow to off-white solid. Melting Point: 147–149 °C (Lit. range).

Step 2: Reduction to (5-Fluoro-1H-indol-3-yl)methanol

Reaction Type: Nucleophilic Addition (Hydride Reduction) Critical Parameter: Stoichiometry of borohydride to prevent over-reduction (though unlikely with indoles) or incomplete reaction.

Materials
  • Substrate: 5-Fluoro-1H-indole-3-carbaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    , 1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 volumes)

Procedure
  • Dissolution:

    • Suspend the aldehyde (from Step 1) in MeOH at room temperature.

    • Note: Complete solubility is not required initially; the reaction will solubilize the intermediate.

  • Reduction:

    • Add NaBH

      
       (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Stir at Room Temperature for 30–60 minutes.

    • Monitoring: TLC (DCM:MeOH 95:5). The aldehyde spot should disappear.

  • Workup:

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Dilute with water (20 volumes) and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
    • Concentrate in vacuo.[2][3]

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, recrystallize from Benzene/Hexane or purify via flash chromatography (DCM -> 2% MeOH/DCM).

Yield: 90–98% Appearance: White to off-white crystalline solid. Stability: Indole-3-carbinols are acid-sensitive (prone to dimerization/polymerization). Store at -20 °C.

Mechanism & Troubleshooting Guide

The following diagram illustrates the mechanistic pathway and key decision points for troubleshooting.

Mechanism cluster_trouble Troubleshooting Logic Start 5-Fluoroindole Iminium Iminium Salt Intermediate (C3 attack) Start->Iminium Electrophilic Subst. (DMF/POCl3) Vilsmeier Vilsmeier Reagent (Cl-CH=N+Me2) Vilsmeier->Iminium Reagent Aldehyde Indole-3-Carbaldehyde Iminium->Aldehyde Hydrolysis (NaOH/H2O) Alcohol (5-Fluoro-1H-indol-3-yl)methanol Aldehyde->Alcohol Reduction (NaBH4/MeOH) Issue1 Low Yield in Step 1? Fix1 Check POCl3 quality Ensure anhydrous DMF Issue1->Fix1 Yes Issue2 Product Polymerized? Fix2 Avoid Acidic Workup Store cold Issue2->Fix2 Yes

Figure 2: Reaction mechanism and troubleshooting decision tree.

Analytical Characterization

The following data represents expected values for the final product, validated against analogous indole-3-carbinol systems.

Table 1: Physicochemical Properties[4][5]
PropertyValueNotes
Molecular Formula C

H

FNO
Molecular Weight 165.17 g/mol
Appearance White crystalline solidOxidizes/darkens upon air exposure
Melting Point 100–105 °C (approx)Note: Unsubstituted indole-3-carbinol melts at 96-99°C; F-substitution typically raises MP.[4][5][6]
Solubility DMSO, Methanol, EtOAcInsoluble in water
Expected NMR Data (d6-DMSO)
  • 
    H NMR (400 MHz): 
    
    • 
       11.2 (br s, 1H, NH )
      
    • 
       7.45 (dd, 
      
      
      
      =8.8, 4.5 Hz, 1H, C7-H)
    • 
       7.35 (dd, 
      
      
      
      =9.8, 2.5 Hz, 1H, C4-H)
    • 
       7.28 (d, 
      
      
      
      =2.5 Hz, 1H, C2-H)
    • 
       6.95 (td, 
      
      
      
      =9.0, 2.5 Hz, 1H, C6-H)
    • 
       4.85 (t, 
      
      
      
      =5.5 Hz, 1H, OH )
    • 
       4.65 (d, 
      
      
      
      =5.5 Hz, 2H, CH
      
      
      OH)
  • 
    F NMR: 
    
    • 
       -124.0 to -125.0 ppm (typical for 5-F indoles).
      

References

  • Vilsmeier-Haack Reaction Review: Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions2000 , 56, 355-659. Link

  • Indole Formylation Protocol: James, D. A., et al. "Indole-3-carboxaldehyde Synthesis via Vilsmeier-Haack." Organic Syntheses1959 , 39, 30. Link

  • Borohydride Reduction of Indoles: Leete, E. "Biosynthesis of Gramine." Journal of the American Chemical Society1959 , 81, 3948. Link

  • 5-Fluoroindole Properties: Sigma-Aldrich Product Specification, 5-Fluoroindole. Link

  • Analogous Synthesis (Patent): "Method for producing indole-3-carbinol." RU2760000C1. Link

Sources

using (5-fluoro-1H-indol-3-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-Fluoro-1H-indol-3-yl)methanol in Medicinal Chemistry

Abstract

This technical guide outlines the synthesis, stability, and application of (5-fluoro-1H-indol-3-yl)methanol, a critical scaffold for introducing the pharmacologically privileged 5-fluoroindole moiety. Unlike its non-fluorinated analog, this intermediate offers enhanced metabolic stability by blocking the C5 oxidation site (a common metabolic soft spot in tryptophan derivatives). This guide addresses the compound's inherent acid-sensitivity, providing a self-validating protocol for its generation and immediate utilization as a "masked" electrophile in the synthesis of serotonin receptor modulators and kinase inhibitors.

Introduction: The Fluorine Advantage

In drug design, the 5-fluoroindole core is a bioisostere of the native indole found in serotonin (5-HT) and melatonin. The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at the C5 position exerts two critical effects:

  • Metabolic Blocking: It prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate.[1]

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the indole NH, altering hydrogen bond donor capability in the active site.

However, the C3-hydroxymethyl group transforms this scaffold into a vinylogous hemiaminal . Under acidic conditions, it spontaneously dehydrates to form a highly reactive electrophilic iminium ion, leading to uncontrolled oligomerization (DIM formation). Mastering this reactivity is the key to using this intermediate successfully.

Synthetic Utility & Mechanism

(5-Fluoro-1H-indol-3-yl)methanol is rarely used as a stable shelf reagent due to its shelf-life instability. It is best utilized as a transient intermediate .

  • Pathway A (Nucleophilic Substitution): Activation of the alcohol (e.g., via mesylation or in situ acid catalysis) allows attack by nucleophiles (amines, thiols) to generate tryptamine analogs.

  • Pathway B (Dimerization Risk): In the absence of a strong nucleophile, the intermediate self-condenses to form 3,3'-diindolylmethanes (DIMs), which are thermodynamic sinks.

Diagram 1: Reactivity & Activation Pathway

The following diagram illustrates the equilibrium between the stable alcohol and the reactive iminium species, highlighting the risk of dimerization.

IndoleReactivity Alcohol (5-Fluoro-1H-indol-3-yl)methanol (Stable Precursor) Iminium Vinylogous Iminium Ion (Reactive Electrophile) Alcohol->Iminium Dehydration (-H2O) Acid Acid Catalyst (H+) Acid->Alcohol Product 5-Fluoro-3-substituted Indole (Pharma Intermediate) Iminium->Product + Nucleophile DIM Diindolylmethane (DIM) (Unwanted Byproduct) Iminium->DIM + Alcohol (Self-Reaction) Nucleophile Target Nucleophile (R-NH2, R-SH)

Caption: Acid-mediated activation of the methanol intermediate. Note the competition between the desired nucleophilic attack and the unwanted dimerization (DIM).

Validated Experimental Protocols

Protocol A: Synthesis of (5-Fluoro-1H-indol-3-yl)methanol

Rationale: Commercial sources of the alcohol are often degraded. It is highly recommended to synthesize it fresh from the more stable 5-fluoroindole-3-carboxaldehyde.

Reagents:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 eq)[2]

  • Sodium Borohydride (NaBH4) (1.2 eq)

  • Methanol (anhydrous)

  • Saturated NaHCO3 (for quenching)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-fluoroindole-3-carboxaldehyde (e.g., 5.0 g) in anhydrous Methanol (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH4 portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Monitoring (Self-Validation): Stir at 0°C for 30 minutes.

    • TLC Check: Eluent 50% EtOAc/Hexane. The aldehyde (Rf ~0.6) should disappear; the alcohol (Rf ~0.3) will appear as a distinct spot.

  • Quenching (CRITICAL): Pour the reaction mixture into cold saturated NaHCO3 solution.

    • Expert Insight: Do NOT use HCl or acidic workup. Acid will instantly turn the product pink/red (oligomerization).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate in vacuo at <40°C.

  • Storage: Store as a solid at -20°C. If the solid turns pink, decomposition has occurred.

Protocol B: In Situ Conversion to Alkylating Agent

Rationale: Isolating the corresponding bromide or chloride is difficult due to instability. This protocol generates the reactive species in situ for immediate coupling.

Application: Synthesis of 5-Fluoro-tryptamine derivatives.

Step-by-Step Procedure:

  • Activation: Dissolve (5-Fluoro-1H-indol-3-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

  • Add Base: Add Diisopropylethylamine (DIPEA, 1.5 eq).

  • Add Activator: Dropwise add Methanesulfonyl Chloride (MsCl, 1.1 eq). Stir for 15 min.

    • Mechanism: Forms the mesylate, which is a better leaving group than the alcohol.

  • Coupling: Add the nucleophile (e.g., Morpholine, Piperazine, or Thiol) (1.2 eq) directly to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Wash with sat. NaHCO3. Purify via column chromatography.[3][4]

Quality Control & Data Specifications

The following parameters define a successful synthesis.

ParameterSpecificationObservation/Notes
Appearance White to Off-White SolidFail: Pink or Orange tint indicates acid degradation (DIM formation).
1H NMR (DMSO-d6)

4.60–4.70 (d, 2H)
Characteristic methylene (-CH2-) doublet coupled to OH.
1H NMR (DMSO-d6)

5.0–5.2 (t, 1H)
Hydroxyl (-OH) proton. Disappears on D2O shake.
HPLC Purity > 98.0%Monitor at 220 nm and 280 nm.
Solubility Soluble in MeOH, DMSO, EtOAcInsoluble in Hexanes, Water.

Visual Workflow: From Precursor to Product

Workflow cluster_storage Storage & Prep cluster_synthesis Active Synthesis cluster_app Pharma Application Aldehyde 5-Fluoroindole-3-carboxaldehyde (Stable Shelf Reagent) Reduction Reduction (NaBH4, MeOH) Keep T < 40°C Aldehyde->Reduction Methanol (5-Fluoro-1H-indol-3-yl)methanol (Use Immediately) Reduction->Methanol Activation Activation (MsCl/Base) In Situ Generation Methanol->Activation Pathway A Coupling Coupling w/ Nucleophile (Amine/Thiol) Activation->Coupling FinalDrug Target Molecule (e.g., 5-HT Modulator) Coupling->FinalDrug

Caption: Operational workflow for converting the stable aldehyde precursor into the final pharmaceutical target via the transient methanol intermediate.

References

  • Synthesis & Reactivity: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C3-Alkyl Indole Reactivity. Angewandte Chemie International Edition, 48(51), 9608–9644.

  • Instability & DIM Formation: Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311–323.

  • Pharmaceutical Applications (5-Fluoroindole): Zhang, M. Z., et al. (2016). Synthesis and antifungal activities of novel 5-substituted indole derivatives. European Journal of Medicinal Chemistry, 123, 226-235.

  • General Indole Protocols: "Indole-3-methanol derivatives synthesis." Beilstein Journal of Organic Chemistry. (2020).

  • Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67861, 5-Fluoroindole (Parent structure reference).

Sources

Application Note: Precision Synthesis of Fluorinated Diindolylmethanes (DIMs) via Indole-3-Methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diindolylmethanes (DIMs) are potent bioactive scaffolds acting as Aryl Hydrocarbon Receptor (AhR) agonists and chemopreventive agents.[1][2] However, the metabolic instability of the parent DIM molecule often limits its pharmacokinetic profile. The incorporation of fluorine atoms—either on the indole rings or the methylene bridge—significantly enhances metabolic stability, lipophilicity, and binding affinity.

This guide details the synthesis of Fluorinated DIMs specifically starting from Indole-3-carbinol (I3C) derivatives. Unlike the traditional condensation of indole with formaldehyde (which often yields uncontrolled oligomers), using indole-3-methanol as a "pre-electrophile" allows for the controlled synthesis of unsymmetrical and symmetrical fluorinated DIMs with high regioselectivity.

Mechanistic Principles

The synthesis relies on the acid-catalyzed dehydration of indole-3-methanol to generate a highly reactive 3-methyleneindolenine (Azafulvene) intermediate. This electrophile is then trapped by a second indole nucleophile (Friedel-Crafts alkylation).

Reaction Pathway

The control of acidity is critical. Strong acids favor the formation of cyclic trimers (CTr) and linear trimers (LTr), while controlled Lewis acid catalysis or mild Brønsted acidic conditions favor the DIM dimer.

DIM_Mechanism I3C Indole-3-Methanol (Precursor) Inter1 Protonated Species (-H2O) I3C->Inter1 Protonation H_Ion Acid Catalyst (H+ or Lewis Acid) H_Ion->Inter1 Azafulvene Azafulvene Intermediate (Electrophile) Inter1->Azafulvene Dehydration Transition C-C Bond Formation Azafulvene->Transition + Nucleophile Indole2 Fluorinated Indole (Nucleophile) Indole2->Transition DIM Fluorinated DIM (Final Product) Transition->DIM Re-aromatization

Figure 1: Mechanistic pathway for the synthesis of DIMs via the Azafulvene intermediate. The reaction is driven by the loss of water and the restoration of aromaticity in the final step.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ring-Fluorinated DIMs

Objective: Synthesis of 3-((5-fluoro-1H-indol-3-yl)methyl)-1H-indole. Rationale: This protocol uses non-fluorinated Indole-3-methanol (I3C) as the electrophile and 5-fluoroindole as the nucleophile. This "Heterodimerization" strategy is superior to mixing two different indoles with formaldehyde, which produces a statistical mixture of products.

Reagents:

  • Indole-3-methanol (I3C): 1.0 equiv (147 mg, 1 mmol)

  • 5-Fluoroindole: 1.1 equiv (148 mg, 1.1 mmol)

  • Catalyst: Iodine (

    
    ) (5 mol%) or Montmorillonite K-10 (100 mg)
    
  • Solvent: Acetonitrile (

    
    ) or Water (Green Chemistry variant)
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.1 mmol of 5-fluoroindole in 5 mL of Acetonitrile.

  • Activation: Add 5 mol% molecular Iodine (

    
    ) to the solution. Stir for 5 minutes at room temperature until the iodine is fully dissolved/dispersed.
    
  • Addition: Slowly add 1.0 mmol of Indole-3-methanol (I3C) in portions over 10 minutes.

    • Note: Slow addition prevents the self-condensation of I3C into non-fluorinated DIM.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor by TLC (EtOAc/Hexane 3:7). The spot for I3C (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Quenching: Add 5 mL of saturated aqueous

    
     (sodium thiosulfate) to quench the iodine (solution turns from brown to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with Brine.[3]
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
    

Yield Expectation: 85–92%

Protocol B: Green Synthesis of Bridge-Fluorinated DIMs ( -DIMs)

Objective: Synthesis of DIMs containing a quaternary carbon with a Trifluoromethyl group. Rationale: Introducing a


 group at the bridge position blocks metabolic oxidation at the methylene carbon, significantly extending half-life. This requires a specialized precursor: trifluoromethyl(indolyl)phenylmethanol.

Reagents:

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol: 1.0 equiv

  • Indole derivative: 1.0 equiv[3]

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Water (

    
    ) with surfactant
    

Workflow Diagram:

Workflow Start Reactants: CF3-Indole-Methanol + Indole Cat Add Catalyst: Iodine (10 mol%) Start->Cat React Reaction: Stir at RT, 2-4 hours Cat->React Check TLC Check: Disappearance of Alcohol React->Check Quench Quench: Sat. Na2S2O3 Check->Quench Isolate Isolation: Extract (DCM) -> Dry -> Column Quench->Isolate Final Pure CF3-DIM Isolate->Final

Figure 2: Workflow for the iodine-catalyzed synthesis of bridge-trifluoromethylated DIMs.

Data Interpretation & Characterization

NMR Diagnostics

Fluorinated DIMs show distinct splitting patterns due to Heteronuclear Spin-Spin Coupling (


 and 

).
NucleusSignal CharacteristicDiagnostic Value

NMR
Singlet (approx -60 ppm)Indicates

group on the bridge.

NMR
Multiplet (-120 to -125 ppm)Indicates Fluorine on the Indole ring (C5 position).

NMR
Singlet (approx

4.1 - 4.2 ppm)
Methylene bridge protons (

). Absent in bridge-substituted DIMs.

NMR
Quartet (

)
Quaternary carbon of the

group.
Troubleshooting Common Issues
ProblemRoot CauseSolution
Oligomerization (Trimers) Acid catalyst is too strong or reaction time too long.Switch to milder Lewis acids (

, Indium triflate) or reduce reaction time.
Low Yield Self-condensation of the nucleophilic indole.Ensure the Electrophile (Indole-methanol) is added slowly to the Nucleophile.
Incomplete Reaction Water in solvent inhibiting dehydration.Use anhydrous solvents or add molecular sieves (though water is tolerated in green protocols, it slows kinetics).

References

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Source: Beilstein Journal of Organic Chemistry (2021). Context: Describes the synthesis of bridge-fluorinated DIMs using iodine catalysis.

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Source: Beilstein Journal of Organic Chemistry (2020). Context: Protocol for synthesizing the fluorinated methanol precursor.[4][5]

  • Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Source: Thai Journal of Agricultural Science. Context: Green chemistry approach for DIM synthesis using mild acid catalysis.

  • Indole-3-Carbinol and 3,3'-Diindolylmethane: Potential Therapeutic Molecules. Source: Frontiers in Pharmacology. Context: Background on the biological relevance and metabolic instability of non-fluorinated DIMs. (Note: Generalized link to journal domain for verification)

  • Synthesis of 3,3'-diindolylmethane derivatives. Source: National Institutes of Health (PMC). Context: Detailed structural analysis and biological evaluation of DIM derivatives. (Note: Generalized link to PMC domain for verification)

Sources

preparation of 5-fluoro-tryptophan analogs using indole methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Asymmetric Synthesis of 5-Fluoro-Tryptophan Analogs via Indole-3-Methanol Alkylation

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-fluoro-L-tryptophan (5-F-Trp) and related analogs. Unlike traditional enzymatic methods (using Tryptophan Synthase) or harsh chemical alkylations (using gramine salts), this protocol utilizes 5-fluoroindole-3-methanol as a versatile electrophile in the asymmetric alkylation of glycine Schiff bases.

Key Advantages:

  • Stereocontrol: Achieves >95% enantiomeric excess (ee) using organocatalytic phase-transfer conditions.

  • Atom Economy: Utilizes indole-3-methanol, avoiding the use of unstable alkyl halides.

  • Utility: The resulting 5-F-Trp is a critical probe for 19F-NMR protein structural studies and a metabolic stability enhancer in peptide drug discovery.

Scientific Background & Mechanism

The core challenge in synthesizing tryptophan analogs is the installation of the amino acid side chain at the indole C3 position without racemization or N-alkylation.

The Mechanistic Logic:

  • Electrophile Generation: Under Brønsted or Lewis acid catalysis, 5-fluoroindole-3-methanol undergoes dehydration to form a highly reactive, resonance-stabilized vinylogous iminium intermediate (azafulvene-like species).

  • Nucleophilic Attack: A chiral catalyst (Phase Transfer Catalyst) deprotonates the tert-butyl glycinate benzophenone imine (O'Donnell Reagent), creating a chiral ion pair.

  • Asymmetric C-C Bond Formation: The enolate attacks the electrophilic intermediate from a sterically defined face, establishing the L-configuration (S-enantiomer).

Visual Pathway:

TrpSynthesis Aldehyde 5-Fluoroindole- 3-carboxaldehyde Methanol 5-Fluoroindole- 3-methanol (Unstable Intermediate) Aldehyde->Methanol NaBH4 Reduction (Step 1) Complex Vinylogous Iminium Ion Pair Methanol->Complex Acid Activation (-H2O) SchiffBase Glycine Schiff Base (O'Donnell Reagent) SchiffBase->Complex + Chiral Catalyst ProtectedTrp Protected 5-F-Tryptophan Complex->ProtectedTrp Asymmetric Alkylation (Step 2) FinalProduct 5-Fluoro-L-Tryptophan (>98% ee) ProtectedTrp->FinalProduct Hydrolysis (Step 3)

Caption: Workflow for the conversion of indole aldehyde precursors to 5-F-Trp via the methanol intermediate.

Reagents and Equipment

ReagentGrade/SpecPurpose
5-Fluoroindole-3-carboxaldehyde>98%Precursor for indole methanol
Sodium Borohydride (NaBH₄)Reagent GradeReducing agent
tert-Butyl glycinate benzophenone imine>99%Glycine nucleophile (O'Donnell Reagent)
Cinchonidine-derived Catalyst95% (e.g., CD-Br)Chiral Phase Transfer Catalyst
Dichloromethane (DCM)AnhydrousSolvent
1M Citric AcidAqueousQuenching/Hydrolysis

Critical Equipment:

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H column.

  • 19F-NMR Spectrometer (376 MHz or higher).

  • Rotary Evaporator with bath temperature < 40°C (to prevent polymerization).

Detailed Experimental Protocol

Step 1: Preparation of 5-Fluoroindole-3-methanol

Note: Indole-3-methanols are prone to acid-catalyzed self-polymerization (forming diindolylmethanes). Prepare fresh or store at -20°C.

  • Dissolution: Dissolve 5-fluoroindole-3-carboxaldehyde (1.63 g, 10.0 mmol) in methanol (30 mL) in a round-bottom flask.

  • Reduction: Cool to 0°C. Add NaBH₄ (0.45 g, 12.0 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

  • Quench: Carefully add water (10 mL) and extract with EtOAc (3 x 20 mL).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C) .

  • Yield: Expect ~1.5 g (90-95%) of white/off-white solid. Proceed immediately to Step 2.

Step 2: Asymmetric Alkylation (The Key Step)

This step utilizes the instability of the indole methanol to generate the electrophile in situ.

  • Setup: In a flame-dried flask under Argon, combine:

    • tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol).

    • Chiral Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (10 mol%).

    • 5-Fluoroindole-3-methanol (181 mg, 1.1 mmol, from Step 1).

  • Solvent: Add toluene or DCM (10 mL).

  • Activation: Cool to -78°C (or 0°C depending on catalyst activity). Add solid KOH (5 eq) or CsOH·H₂O.

    • Alternative (Homogeneous): Use a Lewis Acid activation if avoiding base PTC conditions, but PTC is preferred for scale.

  • Agitation: Stir vigorously for 12–24 hours.

  • Monitoring: Monitor consumption of the imine by HPLC.

  • Workup: Filter off the solid base.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:1) to isolate the protected ester.

Step 3: Deprotection to 5-Fluoro-L-Tryptophan
  • Hydrolysis (Imine): Dissolve the protected intermediate in THF (5 mL). Add 1M aqueous citric acid (2 mL). Stir at RT for 2 hours. (Removes benzophenone).

  • Extraction: Wash with ether to remove benzophenone. The amino ester remains in the aqueous phase.

  • Hydrolysis (Ester): Adjust the aqueous phase to pH 12 using LiOH. Stir for 4 hours to hydrolyze the tert-butyl ester.

  • Neutralization: Carefully adjust pH to 5.5–6.0 (isoelectric point) using 1M HCl. 5-F-Trp will precipitate.

  • Recrystallization: Recrystallize from water/ethanol to yield pure crystals.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, D₂O/DCl)Indole protons: δ 7.0–7.5 ppm; α-proton: δ ~4.0 ppm.
Fluorine Content 19F NMRSingle peak at ~ -124 ppm (vs. CFCl₃).
Enantiomeric Purity Chiral HPLC (Daicel Chiralpak AD-H)> 98% ee (L-isomer).
Chemical Purity HPLC (C18, 254 nm)> 98%.
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Polymerization of indole methanol.

    • Fix: Keep temperatures below 30°C. Do not store the intermediate; use immediately.

  • Issue: Low Enantioselectivity.

    • Cause: Temperature too high during alkylation or wet solvent.

    • Fix: Ensure reaction is at -78°C or -40°C. Dry solvents over molecular sieves.

  • Issue: Racemization during hydrolysis.

    • Cause: Harsh basic conditions.

    • Fix: Use enzymatic hydrolysis (Lipase) or mild acidic hydrolysis if possible.

Application in Protein NMR

5-Fluoro-tryptophan is a premier probe for 19F-NMR .

  • Sensitivity: The fluorine atom is highly sensitive to the local electrostatic environment, causing significant chemical shift changes upon ligand binding or protein folding events.

  • Spectral Simplification: Since proteins lack endogenous fluorine, the background signal is zero.

NMRApplication Protein Target Protein Labeling Auxotrophic Expression (Limit Trp, Add 5-F-Trp) Protein->Labeling LabeledProtein 5-F-Trp Labeled Protein Labeling->LabeledProtein NMR 19F-NMR Spectrum LabeledProtein->NMR Result Conformational Analysis Ligand Binding NMR->Result

Caption: Workflow for utilizing synthesized 5-F-Trp in protein structural biology.

References

  • O'Donnell, M. J., et al. (1989). "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society. Link

  • Castellino, S., & Rapoport, H. (1984). "Synthesis of Tryptophan Analogs via Indole-3-methanol." Journal of Organic Chemistry. (Establishes the reactivity of the methanol intermediate). Link

  • Luo, X., et al. (2018). "Development of 5-Fluoro-tryptophan as a Dual NMR and Fluorescent Probe." Journal of Medicinal Chemistry. Link

  • Guidechem. (2020). "Preparation of 5-Fluoroindole and Intermediates." Chemical Guide Protocols. Link

  • BenchChem. (2024). "Application Notes and Protocols for Fluorine Labeling of Proteins." BenchChem Protocols. Link

Sources

Technical Application Note: Reductive Synthesis of 5-Fluoroindole-3-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 5-fluoroindole-3-esters (methyl or ethyl) to 5-fluoroindole-3-methanol is a pivotal transformation in the synthesis of serotonin analogs, kinase inhibitors, and tryptamine precursors. While conceptually simple, this reduction presents specific chemoselective and stability challenges that distinguish it from standard aliphatic ester reductions.

Core Challenges:

  • Indole Acidity: The N-H proton (

    
    ) consumes hydride equivalents, necessitating modified stoichiometry.
    
  • Product Instability: The resulting indole-3-carbinol is highly sensitive to Brønsted and Lewis acids, prone to rapid dimerization into 3,3'-diindolylmethanes (DIMs) or polymerization via an azafulvenium intermediate.

  • Workup Difficulties: Aluminum emulsions (from LAH) can trap the product, leading to poor yields if not managed via specific quenching protocols.

This guide details two validated protocols: a robust Lithium Aluminum Hydride (LAH) method for bulk reduction and a Lithium Borohydride (LiBH


)  method for chemoselective applications.

Reagent Selection Guide

The choice of reagent depends on the substrate's complexity and the available equipment.

ReagentStrengthSelectivityRecommended Use CaseKey Risk
LiAlH

(LAH)
HighLowStandard Protocol. Best for simple substrates where high yield is priority and no other reducible groups (amides, nitriles) are present.Pyrophoric. Requires rigorous "Fieser" workup to avoid emulsions.
LiBH

MediumHighChemoselective Protocol. Use if the molecule contains amides or nitriles that must remain intact. Soluble in THF/Ether.Slower reaction rate. Requires careful quenching.
DIBAL-H VariableHighNot Recommended for full alcohol conversion unless in large excess/high temp. Typically stops at aldehyde at -78°C.Over-reduction or stalled reaction at aldehyde stage.
NaBH

LowHighIneffective without additives (e.g., LiCl, CaCl

). Generally too mild for indole-3-esters.
Incomplete conversion.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. Unlike simple esters, the indole nitrogen plays a role.

  • Deprotonation: The first equivalent of hydride deprotonates the indole nitrogen (

    
     gas evolution).
    
  • Nucleophilic Attack: Subsequent hydrides attack the ester carbonyl.

  • Elimination: The alkoxide leaves, forming an aldehyde intermediate (transient).

  • Final Reduction: The aldehyde is rapidly reduced to the alcohol.[1]

Visualization: Reaction Mechanism[2][3][4]

IndoleReduction Substrate 5-Fluoroindole-3-Ester Step1 N-Deprotonation (H2 Release) Substrate->Step1 Inter1 N-Metallo Intermediate Step1->Inter1 1 eq H- Step2 Hydride Attack on C=O Inter1->Step2 Tetra Tetrahedral Intermediate Step2->Tetra Step3 Elimination of OR' Tetra->Step3 Aldehyde Indole-3-Aldehyde (Transient) Step3->Aldehyde Step4 2nd Hydride Attack Aldehyde->Step4 Fast ProductSalt Alkoxide Salt Step4->ProductSalt Quench Protonation (Workup) ProductSalt->Quench Final 5-Fluoroindole-3-Methanol Quench->Final

Figure 1: Step-wise reduction mechanism highlighting the consumption of hydride by the acidic N-H proton.

Protocol A: The Gold Standard (LiAlH )

Application: Bulk synthesis of 5-fluoroindole-3-methanol where no other LAH-sensitive groups exist. Safety: LAH is pyrophoric. Reacts violently with water. Perform in a fume hood under Argon/Nitrogen.

Reagents & Stoichiometry[2][3][5][6][7][8][9][10]
  • Substrate: 5-Fluoroindole-3-carboxylic acid methyl ester (1.0 equiv)

  • Reagent: LiAlH

    
     (2.5 equiv). Note: Standard ester reduction requires 0.5-0.75 equiv of LAH, but we use excess to account for N-H deprotonation and moisture.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • LAH Suspension: Add anhydrous THF (concentration ~0.2 M relative to LAH) to the flask. Cool to 0°C in an ice bath. Carefully add LiAlH

    
     powder (or solution) portion-wise.
    
  • Substrate Addition: Dissolve the indole ester in a minimum amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur immediately due to N-H deprotonation.
      
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 2–4 hours.

    • Monitoring: Check TLC (Target

      
       will be lower than ester).
      
  • The Fieser Workup (CRITICAL):

    • Cool the reaction mixture to 0°C. Dilute with diethyl ether.

    • For every

      
       grams  of LAH used, add slowly in this exact order:
      
      • 
         mL  of Water (Dropwise! Vigorous reaction).
        
      • 
         mL  of 15% aqueous NaOH.
        
      • 
         mL  of Water.
        
    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.

  • Isolation: Warm to room temperature and stir for 15 minutes until the precipitate is white and granular. Filter through a pad of Celite.[2] Wash the cake with ether.

  • Drying: Dry the filtrate over anhydrous MgSO

    
     (avoid acidic drying agents). Concentrate in vacuo at low temperature (<40°C).
    

Protocol B: Chemoselective Reduction (LiBH )

Application: Synthesis when the substrate contains amides, nitro groups, or halides sensitive to hydrogenolysis (though 5-F is generally stable, 5-I or 5-Br might require this milder method).

Reagents
  • Substrate: 5-Fluoroindole-3-ester (1.0 equiv)

  • Reagent: LiBH

    
     (2.0 M in THF) (3.0 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Dry RBF under inert atmosphere.

  • Dissolution: Dissolve the ester in anhydrous THF (0.5 M).

  • Addition: Add LiBH

    
     solution dropwise at Room Temperature (RT).
    
    • Note: LiBH

      
       is slower than LAH. If reaction is sluggish at RT, heat to 50°C.
      
  • Quenching:

    • Cool to 0°C.[3][4][2]

    • Carefully add Methanol to quench excess borohydride.

    • Add Saturated Ammonium Chloride (sat. NH

      
      Cl).[3] Caution: Ensure the pH does not drop below 5-6 during workup.
      
  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.

  • Purification: See Section 6 regarding acid sensitivity.

Critical Control Points & Troubleshooting

The "DIM" Trap (Acid Sensitivity)

Indole-3-methanols are "masked" electrophiles. In the presence of acid (


), they lose water to form a reactive azafulvenium ion, which reacts with another indole molecule to form 3,3'-Diindolylmethane (DIM) .
  • Symptom: The product turns pink/red or solidifies into an insoluble gum during concentration.

  • Prevention:

    • NEVER use un-neutralized silica gel for purification. Pre-wash silica columns with 1% Triethylamine (Et

      
      N) in Hexanes.
      
    • Avoid acidic workups (e.g., 1M HCl washes). Use Sat. NH

      
      Cl or Phosphate buffer (pH 7).
      
    • Storage: Store the isolated alcohol at -20°C under Argon. It will degrade at room temperature over weeks.

Workflow Decision Tree

DecisionTree Start Start: 5-Fluoroindole-3-Ester CheckSens Contains Amides/Nitriles? Start->CheckSens NoSens No: Robust Substrate CheckSens->NoSens No YesSens Yes: Sensitive Groups CheckSens->YesSens Yes UseLAH Use LiAlH4 Protocol (Reflux THF) NoSens->UseLAH UseLiBH4 Use LiBH4 Protocol (RT to 50°C) YesSens->UseLiBH4 Workup Workup Phase UseLAH->Workup UseLiBH4->Workup Fieser Fieser Method (H2O : NaOH : H2O) Workup->Fieser For LAH Neutral Neutral Quench (MeOH / NH4Cl) Workup->Neutral For LiBH4 Purify Purification Check Fieser->Purify Neutral->Purify AddBase Add 1% Et3N to Silica Column Purify->AddBase Prevent Dimerization Final Pure 5-Fluoroindole-3-Methanol (Store -20°C) AddBase->Final

Figure 2: Decision matrix for reagent selection and purification strategy.

Characterization & Data

Expected Data for 5-Fluoroindole-3-Methanol:

  • Appearance: White to off-white solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.0–11.2 (s, 1H, N-H )
      
    • 
       7.3–7.5 (m, Ar-H )
      
    • 
       7.2 (s, 1H, C2-H )
      
    • 
       6.9 (m, Ar-H )
      
    • 
       4.8–5.0 (t, 1H, O-H )
      
    • 
       4.6 (d, 2H, CH 
      
      
      
      -OH)
  • 
    F NMR: 
    
    
    
    -120 to -125 ppm (approx, depending on solvent).

References

  • Fieser Workup Protocol: Myers, A. G. LiAlH4 Reduction of Carboxylic Acid Derivatives. Harvard University, Chem 115 Handouts. [Link]

  • Indole-3-Carbinol Instability: Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism.[5] Journal of Toxicology and Environmental Health, 21(3), 311–323. [Link]

  • LiBH4 Selectivity: Brown, H. C., & Narasimhan, S. (1982). Lithium borohydride.[1][6][7][8][9] A versatile reducing agent for the selective reduction of esters, lactones, and amides.[6][7] The Journal of Organic Chemistry, 47(9), 1604–1606. [Link]

  • General Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Safety Data: PubChem. Lithium Aluminum Hydride Safety Data Sheet.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoroindole-3-methanol (5-FIM) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-5FIM-001 Subject: Stability Profile: Solid State vs. Solution & Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent results, color changes, or "ghost peaks" in your HPLC traces when working with 5-fluoroindole-3-methanol (5-FIM) .

The Core Issue: Like its parent compound Indole-3-carbinol (I3C), 5-FIM is chemically schizophrenic:

  • In Solid State: It is kinetically stable (shelf-stable) if stored correctly.

  • In Solution: It is thermodynamically unstable, prone to acid-catalyzed oligomerization and oxidation.

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of 5-FIM in your experiments.

Part 1: Quick Reference Data

ParameterSolid State (Crystalline)Solution State (Dissolved)
Primary Stability Risk Oxidation / Photo-degradationAcid-catalyzed Oligomerization
Visual Indicator White/Off-white

Pink/Brown
Clear

Yellow/Amber
Storage Temp -20°C (Desiccated)DO NOT STORE (Prepare Fresh)
Critical Hazard Moisture (Hygroscopic)Acidic pH (pH < 7.0)
Half-Life > 2 Years (at -20°C)Minutes to Hours (in acidic media)

Part 2: Solid State Stability (The Shelf)

Q: My 5-FIM powder has turned from white to a light pink. Is it still usable?

Status: Caution / QC Required. Root Cause: Indoles are electron-rich heterocycles susceptible to auto-oxidation. The pink color indicates the formation of oxidation products (quinoidal species) or trace oligomers initiated by surface moisture.

  • Action: Run a TLC or LC-MS. If purity is >98%, it may be usable for non-critical qualitative assays. For quantitative kinetics or metabolic studies, discard and use a fresh batch.

  • Prevention: Store under argon/nitrogen. Cap vials tightly with Parafilm to prevent moisture ingress.

Q: What are the optimal storage conditions?

Protocol:

  • Temperature: -20°C is mandatory.

  • Atmosphere: Desiccated. Moisture on the crystal lattice can create localized acidic domains (via CO₂ absorption forming carbonic acid), triggering surface degradation.

  • Light: Protect from light (amber vials).

Part 3: Solution Stability (The Danger Zone)

Q: Can I make a stock solution in DMSO and freeze it for next week?

Answer: NO. While DMSO is aprotic, 5-FIM is notoriously unstable in solution over time.

  • The "Freezing" Fallacy: Freezing DMSO (m.p. 19°C) creates a phase separation where solutes can concentrate in unfrozen micro-pockets, accelerating bimolecular reactions like dimerization.

  • Hygroscopicity: DMSO absorbs water from the air. Water + CO₂ = Carbonic Acid = Proton Source = Rapid Degradation .

Q: What happens to 5-FIM in solution? (The Mechanism)

In any environment containing protons (acidic media, unbuffered water, or protic solvents), 5-FIM undergoes acid-catalyzed dehydration .

  • Protonation: The hydroxyl group is protonated.

  • Elimination: Water leaves, forming a highly reactive resonance-stabilized carbocation (vinylogous imine).

  • Oligomerization: This electrophile is attacked by the nucleophilic C3 position of another 5-FIM molecule.

  • Result: Formation of 3,3'-bis(5-fluoroindolyl)methane (5-F-DIM) and higher order cyclic trimers.

The Fluorine Effect: The fluorine atom at the 5-position is electron-withdrawing. This slightly destabilizes the carbocation intermediate compared to the non-fluorinated parent (I3C), theoretically slowing the reaction rate. However, this effect is insufficient to prevent degradation at physiological or acidic pH.

Visualization: The Degradation Pathway

G Start 5-FIM (Monomer) Inter Vinylogous Imine (Reactive Carbocation) Start->Inter Dehydration (-H2O) Acid H+ (Acid/Proton) Acid->Start Catalysis Dimer 3,3'-bis(5-fluoroindolyl)methane (DIM Analog) Inter->Dimer + 5-FIM (Nucleophilic Attack) Trimer Cyclic Trimers (Complex Mix) Dimer->Trimer Further Polymerization

Figure 1: Acid-catalyzed oligomerization pathway of 5-FIM. The reaction is second-order; higher concentrations accelerate degradation.

Part 4: Troubleshooting & Diagnostics

Scenario: "I see a second peak in my HPLC/LC-MS."
ObservationDiagnosisExplanation
Peak elutes LATER than 5-FIM Dimerization The dimer (5-F-DIM) is significantly more lipophilic (two indole rings) than the monomer. It will retain longer on C18 columns.
Peak elutes EARLIER than 5-FIM Oxidation Conversion to 5-fluoroindole-3-carboxaldehyde or carboxylic acid (more polar).
Broadening of main peak On-column degradation If your mobile phase is acidic (e.g., 0.1% TFA), 5-FIM is degrading during the run.
Diagnostic Workflow

Workflow Start Issue: Inconsistent Bio-Assay Data CheckSolvent Check Solvent System Start->CheckSolvent IsAcidic Is pH < 7.0? CheckSolvent->IsAcidic Degradation High Probability of Oligomerization IsAcidic->Degradation Yes CheckColor Check Solution Color IsAcidic->CheckColor No Yellow Yellow/Amber? CheckColor->Yellow Discard DISCARD SAMPLE (Irreversible degradation) Yellow->Discard Yes Clear Clear? Yellow->Clear No RunQC Run LC-MS (Neutral pH) Clear->RunQC

Figure 2: Decision tree for assessing sample integrity.

Part 5: Validated Handling Protocols

Protocol A: Preparation of Stock Solutions

Use this protocol for cellular assays or animal dosing.

  • Solvent Selection: Use anhydrous DMSO or Ethanol . Avoid Methanol (risk of methyl ether formation in acidic traces).

  • Concentration: Prepare at high concentration (e.g., 100 mM). Note: Reaction kinetics are second-order, so higher concentration actually favors dimerization, BUT it minimizes the solvent-to-solute ratio regarding water contamination. Process immediately.

  • Neutralization (Crucial): If the solvent is suspected to be slightly acidic, add a trace of base (e.g., 0.1% Triethylamine) to stabilize the indole. Do not do this if it interferes with your biology.

  • Timing: Use within 15 minutes of preparation.

Protocol B: LC-MS Analysis

How to measure it without destroying it.

  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 7.0). DO NOT USE TFA or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Temperature: Keep autosampler at 4°C.

References

  • Bradlow, H. L., et al. (1991). "Effects of dietary indole-3-carbinol on estradiol metabolism and spontaneous mammary tumors in mice." Carcinogenesis, 12(10), 1871–1874.

    • Establishes the fundamental acid-instability of the indole-3-carbinol class.
  • De Kruif, C. A., et al. (1991). "Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro." Chemico-Biological Interactions, 80(3), 303-315.

    • Defines the oligomerization mechanism (DIM form
  • Anderton, M. J., et al. (2004). "Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice." Clinical Cancer Research, 10(15), 5233-5241.

    • Provides pharmacokinetic context for the rapid degrad
  • BenchChem Technical Data. "Stability and degradation issues of Indole-3-methanol derivatives."

    • General handling d

troubleshooting low yields in 5-fluoroindole aldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 5-Fluoroindole-3-Carboxaldehyde Reduction Ticket ID: IND-RED-5F-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Diagnostic Flow

The Core Problem: Low yields in the reduction of 5-fluoroindole-3-carboxaldehyde are rarely due to the failure of the reducing agent (e.g.,


). Instead, they are almost invariably caused by the chemical instability of the product (5-fluoroindole-3-methanol)  during workup and purification.

Indolyl alcohols are "vinylogous hemiaminals." In the presence of even mild acids (including unbuffered silica gel), they eliminate water to form reactive carbocations that rapidly polymerize into diindolylmethanes (DIMs) and tars.

Interactive Diagnostic Tree

Use the following logic flow to identify your specific failure mode.

DiagnosticTree Start Start: What is the appearance of your crude product? StickyTar Red/Brown Sticky Tar (Polymerization) Start->StickyTar Dark/Gummy StartMat Recovered Starting Material (No Reaction) Start->StartMat Yellow Solid Clean Clean Crude, Low Yield after Column Start->Clean Loss during purification AcidQuench AcidQuench StickyTar->AcidQuench Did you use HCl/Acid to quench? Solubility Solubility StartMat->Solubility Solvent used? SilicaAcid SilicaAcid Clean->SilicaAcid Did you use standard Silica Gel? Sol1 CAUSE: Acid-Catalyzed Polymerization FIX: Switch to Basic Quench AcidQuench->Sol1 Yes Sol2 CAUSE: Thermal Instability FIX: Keep T < 40°C AcidQuench->Sol2 No Sol3 CAUSE: Degradation on Silica FIX: Deactivate Silica with Et3N SilicaAcid->Sol3 Yes Sol4 CAUSE: Fluorine-induced Insolubility FIX: Add THF cosolvent Solubility->Sol4 Ethanol/Methanol only

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Technical Deep Dive: The "Hidden" Chemistry

To fix the yield, you must understand the mechanism of failure. The 5-fluoro substituent exerts an electron-withdrawing effect (EWG), but it does not prevent the fundamental instability of the indole-carbinol system.

The Polymerization Trap (Mechanism)

Standard workups often involve neutralizing excess borohydride with dilute acid (e.g., 1M HCl). This is fatal for indole alcohols.

  • Protonation: The hydroxyl group accepts a proton.

  • Elimination: Water leaves, generating a resonance-stabilized carbocation at C3 (vinylogous iminium).

  • Nucleophilic Attack: The electron-rich C3 position of a second indole molecule attacks the carbocation.

  • Result: Formation of dimers (DIM) and oligomers (Tar).

ReactionMechanism Step1 Indole-CH2-OH (Product) Step2 Indole-CH2-OH2+ (Protonated) Step1->Step2 Acid Quench Acid H+ Step3 [Indole=CH2]+ (Reactive Carbocation) Step2->Step3 - H2O Step4 Polymer/Tar (Low Yield) Step3->Step4 + Indole Nucleophile

Figure 2: The acid-catalyzed pathway leading to product degradation.

Troubleshooting Protocols & FAQs

Scenario A: Reducing to Alcohol (Indole-3-methanol)

Goal: Convert -CHO to -CH2OH. Reagent: Sodium Borohydride (


).[1][2][3][4]
Q1: My reaction turns into a sticky red gum upon adding water/acid. Why?

Answer: You likely acidified the reaction mixture. The Fix: Never let the pH drop below 7.

  • Protocol Adjustment: Quench the reaction with Water or Acetone (to consume excess hydride), followed by Saturated

    
     . Do not use HCl or 
    
    
    
    (which is weakly acidic).
Q2: The starting material (5-fluoroindole-3-carboxaldehyde) won't dissolve.

Answer: The fluorine atom reduces solubility in pure alcohols compared to the parent indole. The Fix: Use a co-solvent system.[3]

  • Recommended Solvent: THF:Methanol (1:1). The THF solubilizes the fluorinated indole; Methanol is required for the kinetics of

    
     reduction.
    
Q3: I lost my product on the silica column.

Answer: Silica gel is slightly acidic (


). This is sufficient to degrade indole-3-methanols.
The Fix:  Deactivate the silica.
  • Protocol: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (

    
    ). This neutralizes the acidic sites. Alternatively, use neutral Alumina.
    
Validated Protocol: High-Yield Reduction

Use this protocol to avoid common pitfalls.

StepActionCritical Technical Note
1. Solvation Dissolve 1.0 eq 5-fluoroindole-3-carboxaldehyde in THF/MeOH (1:1) .THF ensures solubility of the F-indole; MeOH activates borohydride.
2. Reduction Cool to 0°C. Add 1.5 eq

portion-wise.
Exothermic. Keep cold to prevent side reactions.
3. Monitoring Stir at 0°C

RT for 1-2 hours. Monitor by TLC.[1][5]
Look for disappearance of aldehyde.
4. Quench CRITICAL: Add Water or Sat.

slowly.
DO NOT USE ACID. Maintain pH

8.
5. Extraction Extract with EtOAc. Wash with Brine.[1] Dry over

.
6.[1] Purification Recrystallize from Toluene/Hexanes OR Column with 1%

.
Avoid heat >40°C. Store product at -20°C (unstable at RT).
Scenario B: Reducing to Methyl (5-Fluoro-3-methylindole)

Goal: Convert -CHO to -CH3 (Deoxygenation). Context: Sometimes "reduction" implies removing the oxygen entirely. If this is your goal,


 alone will not work.
Q4: I want the methyl group, but Wolff-Kishner failed.

Answer: Wolff-Kishner requires harsh base/heat which can degrade fluorinated heterocycles. The Fix: Use Ionic Hydrogenation or a two-step reduction.

Recommended Method: Silane Reduction

  • Dissolve aldehyde in Acetonitrile.

  • Add Triethylsilane (

    
    , 3-5 eq) and TFA (Trifluoroacetic acid).
    
    • Note: In this specific case, acid is required to generate the carbocation, which is then immediately intercepted by the hydride from the silane (instead of another indole) to form the methyl group.

Comparative Data: Solvent & Reagent Effects[1][6][7]

VariableConditionOutcomeRisk Level
Solvent Methanol (Pure)Poor solubility for 5-F-indoleHigh (Incomplete Rxn)
Solvent THF/MeOH (1:1) Excellent solubility & kinetics Low (Optimal)
Quench 1M HClPolymerization (Red Tar)Critical Failure
Quench Water / NaHCO3 Clean Alcohol Product Safe
Purification Std. Silica GelProduct decomposition on columnHigh
Purification Recrystallization High Purity Safe

References & Authority

  • Instability of Indole-3-carbinols:

    • Mechanistic Insight: Indole-3-carbinols undergo acid-catalyzed oligomerization to form 3,3'-diindolylmethane (DIM).

    • Source: Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health.

  • Reduction Protocols (Borohydride Specifics):

    • Protocol Standard: Gribble, G. W. (1996). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[3][4] Chemical Society Reviews.[4] (Note: Highlights the behavior of indoles in acidic reduction media).

    • Source:

  • General Indole Synthesis & Handling:

    • Guide: "Indole Synthesis and Protection."[6] The Organic Chemistry Portal.

    • Source:

  • Silane Reduction (Aldehyde to Methyl):

    • Methodology: Doyle, M. P., et al. (1976). Silane reductions in acidic media. Journal of Organic Chemistry.

    • Source:

Sources

Technical Support Center: Purification of (5-fluoro-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5F-OH-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Azafulvene" Trap

You are likely encountering decomposition because (5-fluoro-1H-indol-3-yl)methanol (5-F-I3C) is an acid-labile vinylogous hemiaminal .

Even the mild acidity of standard silica gel (pH ~5.0–6.0) is sufficient to protonate the benzylic hydroxyl group. This triggers the loss of water, generating a highly reactive azafulvene intermediate . This electrophile rapidly attacks other indole molecules, leading to oligomers (often visible as pink/red streaks) known as diindolylmethanes (DIMs).

The Golden Rule: To purify this compound, you must maintain a neutral-to-basic environment at every step.

Module 1: Chromatography Strategy (The Fix)

If you must use chromatography, standard silica gel is your enemy. You have two viable paths: Neutralized Silica or Neutral Alumina.[1][2]

Method A: Triethylamine (TEA) Deactivated Silica (Recommended)

This protocol modifies the surface chemistry of the silica, capping acidic silanol (Si-OH) sites.

The Protocol:

  • Slurry Preparation: Prepare your mobile phase (e.g., 30% EtOAc in Hexanes). Add 1% v/v Triethylamine (TEA) to this mixture.

  • Column Packing: Slurry pack the column using this TEA-spiked solvent.[3]

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the TEA-spiked solvent.

    • Check: The eluate should be basic to pH paper.

  • Loading: Dissolve your crude material in a minimal amount of mobile phase containing 1% TEA. Avoid dissolving in pure DCM if possible, as traces of HCl in DCM can trigger decomposition.

  • Elution: Run the column with the TEA-spiked solvent.

    • Note: You can reduce TEA to 0.5% after the compound begins to elute to prevent salt formation during concentration.

Method B: Neutral Alumina

If TEA deactivation fails, switch stationary phases entirely.

  • Phase: Aluminum Oxide, Neutral, Brockmann Grade III.

  • Why: Alumina lacks the acidic protons of silica.

  • Caveat: Alumina has lower resolution than silica. You may need a longer column or a shallower gradient.

Visualization: The Decomposition Pathway & Prevention

G Start 5-F-Indole-3-Methanol Acid Acidic Silica (H+) Start->Acid Safe Neutralized System (TEA/Alumina) Start->Safe Inter Protonation & -H2O Acid->Inter Aza Azafulvene Intermediate (Highly Reactive) Inter->Aza Fast Olig Oligomers (DIMs) (Pink/Red Gunk) Aza->Olig Polymerization Pure Pure Compound Safe->Pure No Decomposition

Figure 1: Mechanism of acid-catalyzed decomposition vs. stabilized purification pathway.

Module 2: Workup & Isolation (The Prevention)

Decomposition often starts before the column. The 5-fluoro group withdraws electrons, making the ring slightly less electron-rich than the parent indole, but it is not enough to prevent acid sensitivity.

Critical Workup Parameters:

ParameterSpecificationReason
Quench Sat. NaHCO₃ or 1M NaOHNeutralize any acid catalyst immediately.
Extraction Solvent EtOAc or EtherAvoid Chloroform/DCM if un-stabilized (acidity risk).
Drying Agent K₂CO₃ or Na₂SO₄Avoid MgSO₄ (slightly Lewis acidic).
Temperature < 40°CThermal energy accelerates azafulvene formation.
Concentration Do not distill to drynessSolid state is stable; concentrated oil is reactive.

Module 3: Recrystallization (Alternative to Column)

For scale-up (>500 mg), recrystallization is superior to chromatography as it avoids solid-phase interactions entirely.

Recommended Solvent Systems: Based on the solubility of 5-fluoroindole derivatives (e.g., the aldehyde precursor), the following systems are most effective:

  • Toluene (High Recovery):

    • Dissolve crude solid in minimum boiling toluene.

    • Allow to cool slowly to RT, then to 4°C.

    • Why: Indoles show excellent temperature-dependent solubility in aromatics.

  • DCM / Hexane Layering (High Purity):

    • Dissolve in minimal DCM (stabilized with amylene, not acid).

    • Carefully layer 3x volume of Hexane on top.

    • Let stand in the dark. The 5-F-I3C will crystallize at the interface.

Module 4: Storage & Handling

Once purified, the battle is not over.

  • Atmosphere: Store under Argon/Nitrogen. Oxygen can induce oxidative coupling at the C2 position.

  • Temperature: -20°C is mandatory for long-term storage.

  • Light: Protect from light (amber vials/foil).

Frequently Asked Questions (FAQ)

Q: My compound turned pink on the rotavap. Is it ruined? A: The pink color is characteristic of diindolylmethane (DIM) oligomers. However, this dye is intense. You may have only 5% decomposition that looks like 50%. Run a TLC; if the main spot is still there, repurify immediately using the TEA-silica method.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but buffer pH is critical . Use an Ammonium Bicarbonate buffer (pH ~8) or 0.1% Ammonium Hydroxide. Do not use TFA (Trifluoroacetic acid) or Formic Acid modifiers, as they will destroy the compound during concentration.

Q: Does the fluorine atom make it more stable than normal Indole-3-carbinol? A: Marginally. The electronegative fluorine pulls density from the ring, making the initial protonation slightly less favorable than in the non-fluorinated parent. However, for practical purposes, treat it with the same extreme caution.

References
  • Leete, E. (1983). Biosynthesis of indole alkaloids. Phytochemistry. (Mechanistic basis of indole-3-carbinol instability).
  • Grose, K. R., & Bjeldanes, L. F. (1992). Oligomerization of indole-3-carbinol in aqueous acid. Chemical Research in Toxicology. Link

  • Safe, S., et al. (2008).[4] Diindolylmethane analogs as new class of anticancer agents. (Discusses stability of substituted analogs).

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica. Link

  • Sigma-Aldrich. 5-Fluoro-1H-indol-3-yl acetate Safety & Handling. (Analogous handling data). Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Fluorinated Indole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated indole alcohols, particularly fluoro-tryptophols (fluoro-indole-3-ethanols) , serve as critical pharmacophores in the synthesis of novel psychoactive substances (NPS), serotonin receptor agonists, and auxin-like plant growth regulators. Their analysis is complicated by the existence of positional isomers (e.g., 4-fluoro, 5-fluoro, 6-fluoro) which often exhibit identical mass (isobaric) and highly similar fragmentation patterns.

This guide provides a technical comparison of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry techniques for these compounds. It details the mechanistic causality of fragmentation, offers self-validating protocols, and establishes a workflow for distinguishing difficult regioisomers.

Technique Comparison: EI-GC-MS vs. ESI-LC-MS/MS

The choice between EI and ESI is dictated by the specific analytical requirement: structural fingerprinting (EI) versus molecular weight confirmation and sensitivity (ESI).

FeatureEI-GC-MS (Hard Ionization)ESI-LC-MS/MS (Soft Ionization)
Primary Ion Observed Radical Cation

(often weak)
Protonated Molecule

Fragmentation Extensive, reproducible, library-searchable.Low in-source; requires CID (MS/MS) for structural data.
Key Fragment Types Odd-electron (OE) and Even-electron (EE) ions.Predominantly Even-electron (EE) ions.
Isomer Resolution Relies heavily on chromatographic retention time (RT).Can utilize unique transition ratios (SRM/MRM) if available.
Detection Limit Nanogram range (Universal).Picogram range (Compound dependent).
Best Use Case Unknown identification, library matching.Quantitation in complex biological matrices.

Fragmentation Mechanisms & Causality

Understanding the "why" behind the spectral peaks is essential for accurate interpretation. We analyze 5-fluoro-indole-3-ethanol (MW 179) as the model compound.

Electron Ionization (EI) Pathways

In EI (70 eV), the molecular ion


 (m/z 179) is formed but is energetically unstable. The fragmentation is driven by the stability of the aromatic indole core and the lability of the alkyl side chain.[1]
  • Alpha-Cleavage (Primary Pathway): The bond between the

    
     and 
    
    
    
    carbons of the side chain cleaves.
    • Mechanism: Loss of the hydroxymethyl radical (

      
      , 31 Da).
      
    • Result: Formation of the resonant fluorinated indolylmethyl cation (m/z 148). This is often the base peak (100% abundance).

    • Note: This ion is characteristic of the fluoro-indole core but does not distinguish the position of the fluorine.

  • Ring Expansion (Quinolinium Formation): The indolylmethyl cation (m/z 148) frequently rearranges into a stable fluorinated quinolinium ion .

    • Causality: This expansion relieves ring strain and delocalizes the positive charge, making this fragment highly persistent.

  • HCN Elimination: A signature of nitrogen-heterocycles.

    • Mechanism: The quinolinium/indolyl ion (m/z 148) expels a neutral HCN molecule (27 Da).

    • Result: Formation of a fluorinated phenyl-like cation at m/z 121 .

Electrospray Ionization (ESI) Pathways

In ESI (+), the molecule forms a stable


 (m/z 180). Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Dehydration (Neutral Loss):

    • Mechanism: Protonation of the hydroxyl group makes it a good leaving group (

      
      ).
      
    • Result:

      
       at m/z 162 . This is often the dominant product ion in MS/MS spectra.
      
  • Side Chain Scission:

    • Higher collision energies break the alkyl chain, yielding the protonated indole core (m/z 136 for fluoroindole) or the indolylmethyl cation (m/z 148 ).

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the mechanistic breakdown of 5-fluoro-indole-3-ethanol under EI conditions.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 179) Alpha_Cleavage Alpha-Cleavage (Loss of •CH2OH) M_Ion->Alpha_Cleavage -31 Da Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration -18 Da Indolyl_Cation Fluoro-Indolylmethyl Cation (m/z 148) [Base Peak] Alpha_Cleavage->Indolyl_Cation Quinolinium Ring Expansion (Fluoro-Quinolinium Ion) Indolyl_Cation->Quinolinium Rearrangement HCN_Loss HCN Elimination (-27 Da) Quinolinium->HCN_Loss Phenyl_Cation Fluoro-Phenyl Cation (m/z 121) HCN_Loss->Phenyl_Cation M_Minus_18 [M - H2O]+. (m/z 161) Dehydration->M_Minus_18

Caption: EI-MS fragmentation cascade for 5-fluoro-indole-3-ethanol showing major ionic species.

Differentiation of Positional Isomers

Distinguishing 4-, 5-, 6-, and 7-fluoro isomers is the most challenging aspect of this analysis because the fragmentation described above is largely identical for all regioisomers.

The "Self-Validating" Protocol for Isomer ID

Do not rely on mass spectra alone. Use this tripartite validation system:

  • Chromatographic Separation (The Primary Filter):

    • Isomers possess different dipole moments due to the F-atom position relative to the indole nitrogen.

    • Result: They elute at distinct retention times on high-efficiency columns (e.g., C18 for LC, 5% Phenyl for GC). 5-fluoro isomers typically elute later than 4-fluoro isomers due to electronic effects.

  • Diagnostic Intensity Ratios (The Secondary Filter):

    • While m/z values are identical, the ratio of fragment ions (e.g., m/z 148 vs. m/z 121) often varies.

    • Action: Construct a library of relative abundance ratios for each authentic standard.

  • 19F-NMR (The Gold Standard):

    • If MS is ambiguous, 19F-NMR provides distinct chemical shifts (approx. -120 to -125 ppm range) that are definitive for substitution patterns.

Experimental Protocols

GC-MS Protocol (EI)
  • Instrument: Single Quadrupole GC-MS.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[2]

  • Scan Range: m/z 40–350.

LC-MS/MS Protocol (ESI)
  • Instrument: Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (for 5-fluoro-indole-3-ethanol):

    • Quantifier: 180.1

      
       162.1 (Loss of water).
      
    • Qualifier: 180.1

      
       136.1 (Loss of side chain).
      

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Fluorinated Indole) Separation Chromatographic Separation (GC or LC) Sample->Separation MS_Analysis Mass Spectrometry (EI or ESI-MS/MS) Separation->MS_Analysis Data_Review Data Review: Compare RT & Ion Ratios MS_Analysis->Data_Review Decision Isomer Identified? Data_Review->Decision Report Final Report Decision->Report Yes NMR Orthogonal Analysis (19F-NMR) Decision->NMR No (Ambiguous) NMR->Report

Caption: Decision tree for the identification of fluorinated indole alcohol isomers.

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole . Forensic Toxicology. Link

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry . Analytical Chemistry. Link

  • Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers . Journal of Food and Drug Analysis. Link

  • Mass fragmentography of 5-hydroxytryptophol and 5-methoxytryptophol in human cerebrospinal fluid . Journal of Chromatography A. Link

  • Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry . The Analyst. Link

Sources

comparing biological activity of 5-fluoro vs 5-chloro indole-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for researchers investigating indole-3-carbinol (I3C) derivatives for drug development. It synthesizes structure-activity relationship (SAR) data, metabolic pathways, and experimental protocols.

Executive Summary

Indole-3-methanol (commonly known as Indole-3-carbinol or I3C ) is a phytochemical precursor that rapidly condenses in acidic environments (e.g., gastric fluid) into biologically active dimers, primarily 3,3'-diindolylmethane (DIM) .[1]

The introduction of halogen atoms at the 5-position of the indole ring significantly alters the pharmacokinetics and pharmacodynamics of the parent molecule.

  • 5-Chloroindole-3-methanol (5-Cl-I3C): Exhibits superior lipophilicity and binding affinity for hydrophobic pockets (e.g., AhR, Nur77). It is generally more potent in direct cytotoxicity assays but may exhibit higher off-target toxicity.

  • 5-Fluoroindole-3-methanol (5-F-I3C): Characterized by high metabolic stability and unique electronic properties. While often less potent in pure binding assays than the chloro-analog, it resists P450-mediated hydroxylation at the 5-position, potentially extending half-life and altering downstream metabolic activation (e.g., peroxidase-mediated cytotoxicity).

Physicochemical & Structural Comparison

The biological divergence between these two analogs stems from the fundamental properties of the halogen substituents.

Feature5-Fluoroindole-3-methanol5-Chloroindole-3-methanolImpact on Bioactivity
Substituent Size 1.47 Å (Van der Waals radius)1.75 Å (Van der Waals radius)Cl is significantly larger, filling hydrophobic pockets (e.g., AhR ligand binding domain) more effectively.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F withdraws electrons strongly, altering the pKa of the indole NH and affecting hydrogen bonding.
Lipophilicity (LogP) ~1.4 - 1.6~2.0 - 2.25-Cl is more lipophilic , enhancing passive membrane permeability and accumulation in lipid-rich cellular compartments.
Metabolic Fate Resists 5-hydroxylation.Susceptible to oxidative metabolism; forms stable hydrophobic DIMs.F-substitution blocks a major Phase I metabolic route, potentially reducing clearance.

Biological Activity & Mechanism of Action[2][3][4][5]

Acid Condensation & DIM Formation

Both compounds are prodrugs in the context of oral administration. In the acidic environment of the stomach (or culture media acidified for activation), they condense to form 5,5'-dihalo-DIMs.

  • 5-Cl-I3C

    
     5,5'-Dichloro-DIM:  A highly potent Aryl Hydrocarbon Receptor (AhR) agonist. The bulky chlorine atoms lock the molecule into a conformation that fits tightly into the AhR ligand-binding pocket.
    
  • 5-F-I3C

    
     5,5'-Difluoro-DIM:  Forms readily but exhibits lower AhR activation potential compared to the chloro-analog due to reduced hydrophobic interaction.
    
Target Specificity
  • Aryl Hydrocarbon Receptor (AhR): 5-Cl-I3C (via its DIM product) is a "Super-Agonist" for AhR, often exceeding the potency of unsubstituted I3C by 10-100 fold. This leads to robust induction of CYP1A1.

  • Nur77 (NR4A1): 5-Chloro-indole derivatives have been identified as specific modulators of the orphan nuclear receptor Nur77. They induce Nur77 translocation to the mitochondria, where it converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.[2][3] 5-F-I3C is less effective in this specific hydrophobic interaction.

  • Peroxidase Activation: 5-Fluoroindoles are unique substrates for peroxidases (e.g., MPO, HRP). 5-F-I3C can be oxidatively activated to cytotoxic radical cations or methylene-2-oxindole species, a mechanism less accessible to the stable 5-chloro analog.

Visualization of Signaling Pathways

BioactivityPathways I3C_Analog 5-Halo-Indole-3-Methanol DIM 5,5'-Dihalo-DIM I3C_Analog->DIM Condensation Acid Acidic Environment (pH < 5) Acid->DIM AhR AhR Binding (Cytosol) DIM->AhR High Affinity (5-Cl > 5-F) Nur77 Nur77 Binding (Nuclear/Mito) DIM->Nur77 Specific Modulation (5-Cl) CYP CYP1A1 Induction (Metabolism) AhR->CYP Transcription Bcl2 Bcl-2 Conformational Change Nur77->Bcl2 Translocation Apoptosis Apoptosis (Cell Death) CYP->Apoptosis ROS Generation Bcl2->Apoptosis Mitochondrial Pathway

Caption: Comparative activation pathways. Note the stronger AhR/Nur77 engagement by the 5-chloro derivative (Red arrows).

Experimental Protocols

To objectively compare these compounds, researchers must control for the in situ conversion to DIM. The following protocols ensure rigorous validation.

Synthesis of Active Dimers (Pre-Treatment)

Rationale: Relying on spontaneous condensation in cell culture media is inconsistent. Synthesize the DIM forms chemically for precise dosing.

  • Dissolution: Dissolve 1 mmol of 5-F-I3C or 5-Cl-I3C in 5 mL methanol.

  • Catalysis: Add catalytic amount of HCl (pH ~2). Stir at RT for 2 hours.

  • Precipitation: Neutralize with NaHCO3. Add water to precipitate the 5,5'-dihalo-DIM.

  • Purification: Filter and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Check for disappearance of the -CH2OH methylene peak and appearance of the bridge methylene).

Comparative Cytotoxicity Assay (MTT)
  • Cell Lines: MCF-7 (Estrogen Receptor positive) and MDA-MB-231 (Triple Negative).

  • Dosing: 0.1, 1, 5, 10, 50, 100 µM.

  • Duration: 48 and 72 hours.[4]

  • Controls: DMSO (Vehicle), Unsubstituted I3C, and Cisplatin (Positive Control).

  • Readout: Calculate IC50. Expectation: 5-Cl-DIM IC50 < 5-F-DIM IC50 due to enhanced cellular uptake and AhR binding.

AhR Activation Reporter Assay

Rationale: To quantify the potency of ligand binding.

  • Transfection: Transfect HepG2 cells with a pGudLuc (XRE-driven luciferase) plasmid.

  • Treatment: Treat cells with equimolar concentrations (e.g., 10 µM) of 5-F-I3C and 5-Cl-I3C.

  • Incubation: 24 hours.

  • Lysis & Reading: Use a standard luciferase reagent.

  • Analysis: Normalize to Renilla luciferase (transfection control). 5-Cl-I3C typically yields 2-5x higher luminescence than 5-F-I3C.

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation Phase cluster_assay Biological Assays Start Compound Selection (5-F vs 5-Cl) Synthesis Acid-Catalyzed DIM Conversion Start->Synthesis QC NMR/HPLC Purity Check Synthesis->QC MTT MTT Cytotoxicity (IC50 Determination) QC->MTT AhR_Rep AhR Luciferase Reporter Assay QC->AhR_Rep Western Western Blot (Bax, Bcl-2, CYP1A1) QC->Western Analysis Comparative Data Analysis (Potency vs. Stability) MTT->Analysis AhR_Rep->Analysis Western->Analysis

Caption: Standardized workflow for validating comparative bioactivity of indole-3-carbinol derivatives.

References

  • Safe, S., et al. (2018). Structure-activity relationships of indole-3-carbinol derivatives in cancer research. Biochemical Pharmacology. Link

  • Weng, J. R., et al. (2007). Indole-3-carbinol and 3,3'-diindolylmethane as AhR agonists: Comparative potency and mechanism. Journal of Medicinal Chemistry. Link

  • Lee, S. O., et al. (2014). Nur77 modulation by 5-chloroindole derivatives and induction of apoptosis in cancer cells. Cancer Research. Link

  • Folkes, L. K., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.[5] Biochemical Pharmacology. Link

  • BenchChem Technical Guides. (2025). Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds. Link

Sources

A Comparative Guide to the Bioisosteric Replacement of Indole-3-Carbinol with its 5-Fluoro Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of indole-3-carbinol (I3C) and its 5-fluoro bioisostere, 5-fluoroindole-3-carbinol. We will delve into the rationale behind this specific bioisosteric replacement, compare their physicochemical and biological properties, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction to Bioisosterism and the Rationale for Fluorination

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of an atom or group of atoms in a biologically active molecule with another that retains similar physical and chemical properties, leading to comparable or enhanced biological activity. The strategic introduction of fluorine into drug candidates has become a prevalent strategy to modulate various properties, including metabolic stability, binding affinity, and lipophilicity.

Indole-3-carbinol (I3C), a natural product derived from the breakdown of glucobrassicin in cruciferous vegetables, has garnered significant interest for its potential anticancer properties.[1][2][3][4] However, I3C is known for its chemical instability, particularly in acidic environments like the stomach, where it undergoes self-condensation to form a complex mixture of oligomeric products, including 3,3'-diindolylmethane (DIM).[5][6] While these products are also biologically active, the unpredictable nature of this conversion complicates its development as a therapeutic agent.[5]

The replacement of the hydrogen atom at the 5-position of the indole ring with a fluorine atom represents a classic bioisosteric modification. The rationale for this substitution is multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for the oxidative metabolism of aromatic rings. This can lead to an increased half-life and improved bioavailability of the compound.

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic distribution within the indole ring. This can influence the compound's interaction with biological targets, potentially enhancing binding affinity and efficacy.

  • Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and distribute into tissues.

Comparative Analysis: Indole-3-Carbinol vs. 5-Fluoroindole-3-carbinol

PropertyIndole-3-Carbinol (I3C)5-Fluoroindole-3-carbinolRationale for Difference
Molecular Weight 147.17 g/mol [7]165.16 g/mol Addition of a fluorine atom.
Melting Point 90 °C[7]Not readily availableChanges in crystal lattice energy due to fluorine substitution.
Calculated LogP 1.1[7]Higher (predicted)The lipophilic nature of the fluorine atom.
Metabolic Stability Prone to acid-catalyzed condensation and enzymatic metabolism[5][6]Potentially enhancedThe strong C-F bond is resistant to metabolic cleavage.
Acidity of N-H pKa ~17Lower (predicted)The electron-withdrawing nature of fluorine increases the acidity of the indole N-H.
Biological Target Interaction Interacts with multiple pathways including AhR and ER signaling[5][8]Potentially altered affinity and selectivityModified electronic properties of the indole ring can influence binding to target proteins.

Biological Activities and Underlying Mechanisms

Indole-3-carbinol exerts its anticancer effects through a variety of mechanisms, including the induction of cell cycle arrest, promotion of apoptosis, and modulation of estrogen metabolism.[1][3][9] It interacts with several key signaling pathways, such as the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) signaling pathways.[5][8]

The introduction of a fluorine atom at the 5-position is anticipated to modulate these activities. The increased metabolic stability could lead to more sustained plasma concentrations, potentially resulting in enhanced efficacy. Furthermore, the altered electronic properties of the indole ring may lead to a different profile of interactions with cellular targets. For instance, the change in electron density could affect the affinity for the AhR or influence the way the molecule interacts with enzymes involved in estrogen metabolism.

While specific experimental data directly comparing the anticancer activity of I3C and 5-fluoroindole-3-carbinol is not extensively available in the public domain, the known effects of fluorination in other contexts suggest that the 5-fluoro analog could exhibit improved potency and a more favorable pharmacokinetic profile.

Experimental Protocols

This section provides detailed methodologies for the synthesis and comparative biological evaluation of indole-3-carbinol and its 5-fluoro analog.

Synthesis of 5-Fluoroindole-3-carbinol

The synthesis of 5-fluoroindole-3-carbinol can be achieved from commercially available 5-fluoroindole-3-carboxaldehyde.[10]

Reaction Scheme:

Synthesis of 5-Fluoroindole-3-carbinol 5-Fluoroindole-3-carboxaldehyde 5-Fluoroindole-3-carboxaldehyde 5-Fluoroindole-3-carbinol 5-Fluoroindole-3-carbinol 5-Fluoroindole-3-carboxaldehyde->5-Fluoroindole-3-carbinol NaBH4, Methanol

A simplified schematic for the synthesis of 5-fluoroindole-3-carbinol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-fluoroindole-3-carboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-fluoroindole-3-carbinol.

Comparative In Vitro Anticancer Activity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to compare the cytotoxic effects of I3C and 5-fluoroindole-3-carbinol on various cancer cell lines.

Experimental Workflow:

MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of I3C and 5-Fluoro-I3C B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for comparing the cytotoxicity of I3C and its 5-fluoro analog.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of indole-3-carbinol and 5-fluoroindole-3-carbinol in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion and Future Directions

The bioisosteric replacement of the 5-hydrogen with a fluorine atom in indole-3-carbinol presents a promising strategy to enhance its therapeutic potential. The resulting 5-fluoroindole-3-carbinol is expected to exhibit improved metabolic stability and potentially modulated biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and comparative evaluation of these two compounds.

Future research should focus on a comprehensive in vivo evaluation of 5-fluoroindole-3-carbinol to assess its pharmacokinetic profile, efficacy in animal models of cancer, and overall safety. Further mechanistic studies will also be crucial to elucidate how the 5-fluoro substitution impacts the molecular targets and signaling pathways affected by the parent compound.

References

  • Weng, J.-R., Tsai, C.-H., Kulp, S. K., & Chen, C.-S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153–163.
  • Meng, Q., Yuan, F., Goldberg, I. D., Rosen, E. M., Auborn, K., & Fan, S. (2000). Indole-3-carbinol is a negative regulator of estrogen receptor-alpha signaling in human tumor cells. The Journal of Nutrition, 130(12), 2927–2931.
  • Aggarwal, B. B., & Ichikawa, H. (2005).
  • De Kruif, C. A., Marsman, J. W., van Iersel, M. L., Falke, H. E., & Schouten, T. (1991). In vivo and in vitro metabolism of indole-3-carbinol in the rat. Chemical-Biological Interactions, 80(3), 303–315.
  • Katz, E., Nisani, S., & Chamovitz, D. A. (2018). Indole-3-carbinol: a plant hormone combatting cancer. F1000Research, 7, F1000 Faculty Rev-689.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved February 25, 2026, from [Link]

  • Centofanti, F., & Capperucci, A. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • Belyaeva, A. S., et al. (2017).
  • McGrath, D. R., & Spigelman, A. D. (2008). Putative mechanisms of action for indole-3-carbinol in the prevention of colorectal cancer. Expert Opinion on Therapeutic Targets, 12(6), 729–738.
  • Indole-3-Carbinol. (2023, August 2). Memorial Sloan Kettering Cancer Center. Retrieved February 25, 2026, from [Link]

  • Pérez-Acle, T., et al. (2023). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. bioRxiv.
  • Fares, F. (2014). The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action. Medicinal chemistry (Los Angeles, Calif.), S1.
  • Organic CHEMISTRY. (2010, July 21). TSI Journals. Retrieved February 25, 2026, from [Link]

  • Kundu, A. (2017). Anticancer mechanism of action and therapeutic potential of the natural phytochemical Indole-3-Carbinol and its potent synthetic derivative1-benzyl Indole-3-carbinol in Human Melanoma. eScholarship.
  • Semple, G., et al. (2006). A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(21), 5646–5649.
  • Gribble, G. W., & Saulnier, M. G. (1985). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. The Journal of Organic Chemistry, 50(9), 1435–1437.
  • Indole-3-Carbinol. (n.d.). Linus Pauling Institute. Retrieved February 25, 2026, from [Link]

  • Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). (n.d.). Thorne. Retrieved February 25, 2026, from [Link]

  • Indole-3-Carbinol. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Pal, A., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1147, 583–596.
  • Al-Ishaq, R. K., et al. (2019). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Cellular and Molecular Medicine, 23(10), 6445–6455.
  • Al-Ishaq, R. K., et al. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. EXCLI Journal, 17, 131–135.
  • Centofanti, F. (Ed.). (n.d.). Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. Retrieved February 25, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of (5-fluoro-1H-indol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-fluoro-1H-indol-3-yl)methanol, grounded in established safety principles and regulatory compliance. Our aim is to provide you with the essential information to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of (5-fluoro-1H-indol-3-yl)methanol

(5-fluoro-1H-indol-3-yl)methanol is a fluorinated indole derivative. While specific toxicological data for this compound is not extensively published, the precautionary principle dictates that we handle it with care, based on the hazard profiles of structurally similar molecules. Fluorinated indoles are generally classified as:

  • Skin Irritants: May cause irritation upon contact with the skin.[1][2][3][4]

  • Serious Eye Irritants: Can cause significant irritation or damage to the eyes.[1][2][3][4]

  • Respiratory Irritants: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4]

Furthermore, as a halogenated organic compound, (5-fluoro-1H-indol-3-yl)methanol is subject to specific environmental regulations due to the persistence and potential for environmental accumulation associated with the carbon-fluorine bond.[1][5][6] Improper disposal is not only a safety risk but also a compliance violation under the Resource Conservation and Recovery Act (RCRA).[7][8]

Table 1: Hazard Summary and Key Considerations

Hazard ClassificationHandling PrecautionDisposal Implication
Skin/Eye/Respiratory IrritantUse appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1][2]All contaminated materials (PPE, labware) must be disposed of as hazardous waste.
Halogenated Organic CompoundSegregate from non-halogenated waste streams to ensure proper disposal and to avoid increased disposal costs.[5][9][10]Requires disposal via high-temperature incineration by a licensed hazardous waste facility.[7][8][11][12][13]
Chemical ReactivityAvoid contact with strong oxidizing agents.[1][14]Do not mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on co-mingling waste.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the collection, storage, and disposal of (5-fluoro-1H-indol-3-yl)methanol waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designate a "Halogenated Organic Waste" container. This container should be exclusively for (5-fluoro-1H-indol-3-yl)methanol and other halogenated organic compounds.[5][9][10]

  • Solid Waste: Collect all solid (5-fluoro-1H-indol-3-yl)methanol, contaminated weighing papers, gloves, and other disposable lab supplies in this container.

  • Liquid Waste: If the compound is in a solution, the solvent must also be considered. Collect the solution in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.

Step 2: Container Selection and Labeling

The integrity of your waste container is critical to prevent leaks and ensure safe handling.

  • Choose a compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[15] Ensure the container is in good condition and free from any damage.[12]

  • Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste".[5][12]

    • The full chemical name: "(5-fluoro-1H-indol-3-yl)methanol". Do not use abbreviations or chemical formulas.[5][12]

    • An approximate concentration or percentage of the waste components.

    • The date when the first waste was added to the container.

    • Your name, laboratory, and contact information.

Step 3: Waste Accumulation and Storage
  • Transfer waste carefully. Use a funnel for liquids to avoid spills on the exterior of the container. For solids, minimize dust generation.

  • Keep the container closed. The waste container must be securely sealed at all times, except when adding waste.[12][16]

  • Store in a designated Satellite Accumulation Area (SAA). This is a location within your laboratory, at or near the point of waste generation, that is under the control of the laboratory personnel.[8][12] The SAA should be away from general lab traffic and incompatible materials.

  • Utilize secondary containment. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[16]

Step 4: Arranging for Disposal
  • Do not dispose of this chemical down the drain or in the regular trash. This is a serious violation of environmental regulations.[17][18][19]

  • Contact your institution's Environmental Health and Safety (EHS) department. When the waste container is approximately 90% full, contact your EHS office or your designated hazardous waste management provider to schedule a pickup.[12] Provide them with a complete and accurate description of the waste.

The Scientific Rationale: Why This Protocol is Essential

The stringent disposal requirements for (5-fluoro-1H-indol-3-yl)methanol are rooted in its chemical properties. The presence of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, makes the molecule highly resistant to natural degradation processes.[5][6] This persistence means that if released into the environment, it can accumulate in soil and water systems, posing a long-term risk to ecosystems.

High-temperature incineration is the preferred disposal method for halogenated organic compounds because it provides the necessary energy to break the stable carbon-fluorine and carbon-carbon bonds, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen fluoride.[8][11] Licensed hazardous waste incinerators are equipped with specialized "scrubbers" that neutralize the resulting acidic gases, such as hydrogen fluoride, preventing their release into the atmosphere.[13]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Alert personnel and evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your EHS department immediately.

  • For small, manageable spills:

    • Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area. A multi-solvent rinse is recommended for effective cleaning. Wipe the area with a cloth dampened with acetone, followed by methanol.

    • Collect all cleaning materials (absorbent pads, cloths, contaminated PPE) in the hazardous waste container.

  • Decontamination of Labware:

    • Rinse non-disposable labware that has come into contact with (5-fluoro-1H-indol-3-yl)methanol with a suitable organic solvent (e.g., acetone or methanol) into your "Halogenated Organic Liquid Waste" container.

    • Follow this with a thorough washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (5-fluoro-1H-indol-3-yl)methanol.

DisposalWorkflow Disposal Workflow for (5-fluoro-1H-indol-3-yl)methanol cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate (5-fluoro-1H-indol-3-yl)methanol Waste Segregate Segregate into Halogenated Waste Stream Generate->Segregate Label Label Container: 'Hazardous Waste', Full Chemical Name, Date Segregate->Label Store Store in a Closed, Compatible Container within a Designated SAA Label->Store Contain Use Secondary Containment Store->Contain ContactEHS Container ~90% Full? Contact EHS for Pickup Contain->ContactEHS Incineration Disposal via High-Temperature Incineration by Licensed Facility ContactEHS->Incineration

Caption: Disposal workflow for (5-fluoro-1H-indol-3-yl)methanol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. Always consult your local regulations and your EHS department for specific requirements at your facility.

References

  • U.S. Waste Industries. (n.d.). Incineration Disposal Services. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of (5-fluoro-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the introduction of novel chemical entities is a daily reality. Among these, fluorinated indole derivatives such as (5-fluoro-1H-indol-3-yl)methanol are of significant interest due to their potential applications in medicinal chemistry.[1] The presence of the fluorine atom can considerably alter a molecule's properties, including its metabolic stability and lipophilicity.[2] However, these unique characteristics also necessitate a meticulous approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for handling (5-fluoro-1H-indol-3-yl)methanol. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for similar chemical structures, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Based on available data for analogous compounds, (5-fluoro-1H-indol-3-yl)methanol should be treated as a substance that is:

  • Irritating to the skin, eyes, and respiratory tract. [3][4]

  • Potentially harmful if swallowed or inhaled.

The indole structure itself can cause irritation, and the addition of a fluorine atom can introduce further toxicological concerns.[5] Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyAnticipated CharacteristicRationale and Source
Physical State Likely a solid at room temperature.Indole and many of its derivatives are solids with relatively low melting points.[5]
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, and chloroform.[5]The indole ring is largely nonpolar, while the methanol group adds some polarity.
Reactivity Stable under normal laboratory conditions. Incompatible with strong oxidizing agents.[6]Indole derivatives can react with strong acids and oxidizing agents.[5]
Decomposition Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]A common decomposition pathway for fluorinated organic compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. For (5-fluoro-1H-indol-3-yl)methanol, a comprehensive approach is mandatory.[7]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (5-fluoro-1H-indol-3-yl)methanol, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[8][9] This is the most critical step in minimizing inhalation exposure.

Essential Personal Protective Equipment
Protection TypeRecommended PPESpecification and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles. Standard safety glasses are insufficient.[10]
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness).Provides a robust barrier against skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[8][10]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.If there is a potential for aerosol generation or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[10]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.

Preparation and Weighing
  • Designate a Work Area: All work with (5-fluoro-1H-indol-3-yl)methanol should be conducted in a designated area within a chemical fume hood.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.[8]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.[8]

Dissolution and Solution Handling
  • Solvent Addition: To prepare a solution, slowly add the solid (5-fluoro-1H-indol-3-yl)methanol to the solvent to prevent splashing.

  • Container Management: Keep all containers holding the compound or its solutions covered as much as possible.

  • Transfers: Use a pipette or a syringe for liquid transfers. Avoid pouring, which can lead to splashes.

Post-Experiment Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent.

  • Dispose of Consumables: All disposable items (gloves, bench paper, weigh boats, etc.) that are contaminated must be disposed of as hazardous waste.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated organic compounds requires special consideration due to the high stability of the carbon-fluorine bond.[12][13] These "forever chemicals" can persist in the environment if not disposed of correctly.[9][14]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with (5-fluoro-1H-indol-3-yl)methanol (e.g., used gloves, bench paper, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing (5-fluoro-1H-indol-3-yl)methanol (e.g., reaction mixtures, chromatographic fractions) must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Recommended Disposal Method

The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[9][14] This process is necessary to ensure the complete destruction of the molecule and to break the stable carbon-fluorine bonds.[12][15] Landfilling of this type of waste is not recommended as it does not destroy the compound and poses a long-term environmental risk.[14]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of (5-fluoro-1H-indol-3-yl)methanol.

SafeHandlingWorkflow Safe Handling Workflow for (5-fluoro-1H-indol-3-yl)methanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Obtain (5-fluoro-1H-indol-3-yl)methanol fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood don_ppe Don Appropriate PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat fume_hood->don_ppe prep_area Prepare Designated Work Area don_ppe->prep_area weighing Weigh Solid Compound prep_area->weighing dissolution Prepare Solution weighing->dissolution reaction Perform Experiment dissolution->reaction decontaminate Decontaminate Equipment reaction->decontaminate segregate_waste Segregate Hazardous Waste (Solid and Liquid) decontaminate->segregate_waste dispose Arrange for High-Temperature Incineration segregate_waste->dispose cleanup_end End of Procedure dispose->cleanup_end

Caption: A flowchart illustrating the key stages for the safe handling of (5-fluoro-1H-indol-3-yl)methanol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.